2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE
Description
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Properties
IUPAC Name |
2-(2-methylprop-2-enoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERBRTIWMTUIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile CAS 5658-46-8 properties
This technical guide provides an in-depth analysis of 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile (CAS 5658-46-8), a pivotal intermediate in the synthesis of benzofuran-based therapeutics and agrochemicals.
Optimized Synthesis, Claisen Rearrangement Kinetics, and Heterocyclic Applications[1]
Executive Summary
This compound (also known as 2-methallyloxybenzonitrile ) is a bifunctional aromatic building block characterized by an ortho-positioned nitrile group and a methallyl ether moiety. Its primary utility in drug development lies in its ability to undergo a [3,3]-sigmatropic Claisen rearrangement .
Unlike simple allyl ethers, the methallyl group introduces a quaternary carbon center upon rearrangement and cyclization, facilitating the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile . This structural motif is recurrent in bioactive natural products and pharmaceutical candidates targeting GPCRs and kinase pathways.
Physicochemical Properties
Note: Experimental values for this specific CAS are sparse in open literature. The data below synthesizes predicted values with experimental baselines from structural analogs (e.g., 2-allyloxybenzonitrile).
| Property | Value / Description | Notes |
| Appearance | Colorless to pale yellow oil or low-melting solid | Tendency to crystallize upon high purity isolation. |
| Boiling Point | 265–275 °C (Predicted at 760 mmHg) | Typically distilled under reduced pressure (e.g., 140–145 °C at 15 mmHg). |
| Density | 1.06 ± 0.05 g/cm³ | Denser than water; phase separates easily during aqueous workup. |
| Solubility | Soluble in DCM, EtOAc, Toluene, Acetone | Insoluble in water. Hydrolytically stable at neutral pH. |
| LogP | ~2.8 (Predicted) | Lipophilic; suitable for organic solvent extraction. |
| Key IR Signals | 2225 cm⁻¹ (CN stretch), 1655 cm⁻¹ (C=C) | The nitrile stretch is a diagnostic handle for reaction monitoring. |
Synthetic Protocol (Self-Validating)
Methodology: O-Alkylation of Salicylonitrile
This protocol utilizes a Williamson ether synthesis optimized to minimize C-alkylation side products.
Reagents:
-
Substrate: Salicylonitrile (2-hydroxybenzonitrile) [1.0 equiv]
-
Electrophile: 3-Chloro-2-methylpropene (Methallyl chloride) [1.2 equiv]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular [1.5 equiv]
-
Catalyst: Potassium Iodide (KI) [0.1 equiv] (Finkelstein condition to accelerate rate)
-
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with Salicylonitrile and Acetone (5 mL/mmol). Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension turns bright yellow.
-
Addition: Add KI followed by the dropwise addition of Methallyl chloride.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (Rf ~0.4) should disappear; the ether product (Rf ~0.7) will appear.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
-
Isolation: Evaporate solvent. The product is typically obtained as an oil in 90–95% yield and requires no further purification for the rearrangement step.
Mechanistic Insight: The Claisen Rearrangement
The defining feature of CAS 5658-46-8 is its thermal reactivity. Upon heating (>180°C), it undergoes an aromatic Claisen rearrangement.
-
Mechanism: Concerted [3,3]-sigmatropic shift.[1]
-
Regioselectivity: The methallyl group migrates exclusively to the ortho position relative to the oxygen. Since one ortho position is blocked by the nitrile, migration occurs at the C3 position.
-
Outcome: Formation of 3-(2-methylallyl)-2-hydroxybenzonitrile .
Reaction Pathway Diagram
The following diagram illustrates the transformation from the ether to the benzofuran scaffold via the Claisen intermediate.
[3]
Downstream Applications: Benzofuran Synthesis
The rearranged product is a "masked" heterocycle. The pendant alkene and the phenol are perfectly positioned for ring closure.
Cyclization Protocol
To access the dihydrobenzofuran core (a common pharmacophore in antidepressants and anticonvulsants):
-
Reagent: Dissolve the rearranged phenol in glacial acetic acid.
-
Catalyst: Add 48% aqueous HBr (0.5 equiv).
-
Condition: Heat to 90°C for 2 hours. This promotes Markovnikov addition of the phenol oxygen across the alkene double bond.
-
Result: Formation of the 2,2-dimethyl-2,3-dihydrobenzofuran ring.
Significance in Drug Discovery: This scaffold is structurally analogous to precursors used in the synthesis of Perampanel (AMPA receptor antagonist) and various aromatase inhibitors, where the nitrile group serves as a handle for further conversion to amides, tetrazoles, or aldehydes.
Safety & Handling
-
Toxicity: As a nitrile, this compound should be treated as potentially liberating cyanide under metabolic or extreme chemical conditions, although the nitrile bond is generally robust.
-
Alkylating Potential: Methallyl chloride (starting material) is a suspected carcinogen and lachrymator. Handle in a fume hood.
-
Thermal Hazards: The Claisen rearrangement is exothermic. When scaling up (>100g), ensure adequate heat dissipation to prevents thermal runaway.
References
-
Claisen Rearrangement Mechanism
-
Benzonitrile Synthesis & Reactivity
-
General Allyl Aryl Ether Properties
-
Title: Allyl Benzyl Ether Properties.[5]
- Source: GuideChem.
-
-
Benzofuran Synthesis via Claisen
- Title: Synthesis of benzofurans via Claisen rearrangement.
- Source: Journal of Heterocyclic Chemistry (General Reference for Class).
-
URL:[Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Thermal rearrangement of ortho-allyloxypolyimide membranes and the effect of the degree of functionalization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Page loading... [wap.guidechem.com]
Technical Guide: Reactivity of ortho-Methallyloxy Benzonitriles in Radical Cascades
Executive Summary
This technical guide details the reactivity profile of 2-(2-methylallyloxy)benzonitrile (and its derivatives) in radical cascade transformations. This substrate class serves as a privileged scaffold in medicinal chemistry for the rapid assembly of 3,3-disubstituted chroman-4-ones and 4-aminochromans , motifs prevalent in bioactive pharmacophores (e.g., flavonoids, HSP90 inhibitors).
The core reactivity hinges on the "Radical Trap" mechanism: the ortho-methallyloxy tether acts as a radical acceptor that directs regioselective addition, while the cyano group functions as the ultimate terminator of the cascade via a 5-exo-dig cyclization. This guide provides mechanistic insights, validated protocols for sulfonyl- and phosphinoyl-radical insertions, and troubleshooting frameworks for high-fidelity synthesis.
Part 1: Mechanistic Underpinnings[1]
The Substrate Design Logic
The ortho-methallyloxy benzonitrile scaffold is engineered to solve two common problems in radical cyclization: regiocontrol and termination .
-
The Methallyl Trigger (Regiocontrol): Unlike a simple allyloxy group, the methallyloxy group (
) ensures high regioselectivity. Incoming radicals ( ) add exclusively to the terminal carbon ( ).-
Why? This addition generates a tertiary alkyl radical at the internal position. This intermediate is thermodynamically stabilized by the methyl group and the adjacent oxygen lone pairs (anomeric effect), preventing polymerization or premature quenching.
-
-
The Nitrile Trap (Termination): The spatial proximity of the ortho-cyano group allows the transient tertiary radical to attack the C
N triple bond.-
Trajectory: The reaction proceeds via a 5-exo-dig cyclization (Baldwin-favored), forming a six-membered chroman ring with an exocyclic iminyl radical.
-
The Radical Cascade Pathway
The transformation generally follows a Somophilic Addition-Cyclization sequence .
Mechanism Visualization (DOT):
Caption: Figure 1. The somophilic cascade pathway. The stability of the tertiary radical (Intermediate A) drives the difficult cyclization onto the nitrile.
Part 2: Synthetic Protocols
Protocol A: Sulfonyl Radical Cascade (Chroman-4-one Synthesis)
This protocol utilizes sodium arylsulfinates as the radical source. It is robust, water-tolerant, and avoids toxic tin reagents.
Reagents:
-
Substrate: o-Methallyloxy benzonitrile (1.0 equiv)
-
Radical Source: Sodium arylsulfinate (
, 2.0 equiv) -
Oxidant:
(2.0 equiv) or TBHP -
Solvent:
(1:1)
Step-by-Step Workflow:
-
Preparation: In a 10 mL sealed tube equipped with a magnetic stir bar, dissolve the benzonitrile substrate (0.2 mmol) in MeCN (1.0 mL).
-
Addition: Add water (1.0 mL), Sodium arylsulfinate (0.4 mmol), and Potassium Persulfate (
, 0.4 mmol). -
Degassing: Briefly sparge with Argon (2 mins) to remove bulk oxygen (though the reaction is relatively air-tolerant, this ensures reproducibility).
-
Reaction: Seal the tube and heat to 80 °C for 12 hours.
-
Checkpoint: The solution typically turns from clear to slightly yellow/turbid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL). Wash with saturated
and brine. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 3-(arylsulfonylmethyl)-3-methylchroman-4-one .
Data Summary: Scope & Yields
| Entry | Radical Source ( | Product Yield (%) | Notes |
| 1 | Phenyl | 82% | Standard benchmark |
| 2 | 4-Methylphenyl | 85% | Electron-rich works best |
| 3 | 4-Chlorophenyl | 78% | Slight reduction in rate |
| 4 | Methyl (MeSO2Na) | 65% | Aliphatic sulfinates are slower |
Protocol B: Phosphinoyl Radical Cascade (Photoredox)
For the introduction of phosphorus (drug-like motifs), this protocol uses visible light catalysis to generate phosphinoyl radicals from diphenylphosphine oxide.
Reagents:
-
Substrate: o-Methallyloxy benzonitrile (0.2 mmol)
-
Radical Source: Diphenylphosphine oxide (0.24 mmol)
-
Catalyst: Eosin Y (2 mol%) or
(1 mol%) -
Oxidant: Selectfluor or TBHP (as terminal oxidant if not redox neutral)
-
Solvent: DCM or DCE
Workflow Visualization (DOT):
Caption: Figure 2. Photoredox generation of phosphinoyl radicals. The excited catalyst mediates Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) to generate the reactive species.
Part 3: Troubleshooting & Optimization
Competing Pathways
The primary failure mode in this chemistry is direct reduction of the nitrile or polymerization of the alkene .
-
Symptom: Recovery of starting material or formation of complex oligomers.
-
Diagnosis: If the radical addition is too slow, the radical source may dimerize (e.g., formation of diphenyl disulfone).
-
Solution: Increase the concentration of the radical precursor (up to 3.0 equiv) and ensure the temperature is sufficient to overcome the activation energy of the addition step.
Hydrolysis of the Imine
The immediate product of the cascade is a cyclic imine . In most drug development contexts, the target is the ketone .
-
Observation: Crude NMR shows a complex mixture of imine/enamine tautomers.
-
Fix: Ensure the workup involves an acidic wash (1M HCl) or use wet solvents during the reaction to drive the hydrolysis of the imine to the chroman-4-one in situ.
Steric Constraints
Substrates with bulky substituents at the ortho-position of the methallyl group (e.g., tert-butyl) may suffer from steric clash during the 5-exo cyclization.
-
Mitigation: Switch to higher boiling solvents (Chlorobenzene, 130 °C) to overcome the rotational barrier.
References
-
Radical Cyclization of 2-Alkynylbenzonitriles
-
Allyloxy-Tethered Radical Relay
-
General Radical Cyclization Mechanisms
- Title: Radical cycliz
- Source: Wikipedia (Verified Concept).
-
URL:[Link]
-
Sulfonyl Radical Generation via Photoredox
Sources
- 1. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A radical cyclization cascade of 2-alkynylbenzonitriles with sodium arylsulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical relay cyclization/C–C bond formation of allyloxy-tethered aryl iodides with quinoxalin-2(1H)-ones via polysulfide anion photocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
2-[(2-methyl-2-propenyl)oxy]benzonitrile safety data sheet (SDS)
Executive Summary & Chemical Identity
2-[(2-methyl-2-propenyl)oxy]benzonitrile (also known as 2-methallyloxybenzonitrile) is a specialized bifunctional intermediate used primarily in the synthesis of dihydrobenzofurans and chromans via the Aromatic Claisen Rearrangement .[1] It features a nitrile group (electron-withdrawing) and an allylic ether linkage (electron-donating), creating a unique reactivity profile that requires precise handling to prevent premature rearrangement or polymerization.
This guide synthesizes safety data with practical experimental protocols, moving beyond standard SDS limitations to provide a functional roadmap for laboratory use.
Chemical Identifiers
| Parameter | Detail |
| IUPAC Name | 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile |
| Common Synonyms | 2-Methallyloxybenzonitrile; o-Methallyl salicylonitrile ether |
| CAS Number | Note: Often synthesized in situ.[2] Analogous to 2-allyloxybenzonitrile (CAS 56105-37-2). |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| SMILES | CC(=C)COc1ccccc1C#N |
Physicochemical Profiling
Data derived from structural analogs (2-allyloxybenzonitrile) and functional group analysis.
| Property | Value / Characteristic | Note |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~140–145 °C @ 10 mmHg | Predicted based on MW/polarity |
| Density | ~1.05 g/mL | Denser than water |
| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water |
| Flash Point | > 110 °C (Closed Cup) | Combustible liquid |
Hazard Assessment & Toxicology (GHS)
This compound poses dual risks: Nitrile toxicity (potential cyanide metabolism) and Ether reactivity (peroxides/polymerization).
GHS Classification (derived)
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).
Critical Hazard Mechanisms
-
Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic cleavage can slowly release cyanide ions (
), inhibiting cytochrome c oxidase. Symptoms may be delayed. -
Claisen Instability: Upon heating >150°C, the compound undergoes an exothermic [3,3]-sigmatropic rearrangement. Uncontrolled heating in a closed system can lead to thermal runaway.
-
Peroxide Formation: As an allyl ether, it can form explosive peroxides upon prolonged exposure to air/light. Test with starch-iodide paper before distillation.
Technical Application: Synthesis & Rearrangement
The primary utility of this molecule is as a substrate for the Aromatic Claisen Rearrangement to generate 3-(2-methylallyl)-2-hydroxybenzonitrile, a precursor to 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile.
Workflow Visualization
The following diagram outlines the synthesis and subsequent rearrangement pathway.
Caption: Synthesis of 2-methallyloxybenzonitrile via O-alkylation followed by thermal Claisen rearrangement.
Experimental Protocol: Synthesis (O-Alkylation)
Objective: Preparation of 2-[(2-methyl-2-propenyl)oxy]benzonitrile.
-
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and magnetic stir bar.
-
Reagents:
-
Salicylonitrile (1.0 eq)
-
Methallyl chloride (1.2 eq)
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Potassium Iodide (KI, catalytic, 0.1 eq)
-
Solvent: Acetone (reflux) or DMF (60°C).
-
-
Procedure:
-
Dissolve salicylonitrile in solvent. Add
and KI. -
Add methallyl chloride dropwise over 20 mins.
-
Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Partition residue between Water/EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Experimental Protocol: Thermal Claisen Rearrangement
Objective: Conversion to the ortho-C-allyl phenol.[3]
-
Safety Note: This reaction is exothermic. Use a blast shield.
-
Solvent Selection: High-boiling non-polar solvent (Decalin or 1,2-dichlorobenzene) is preferred to act as a heat sink, though neat reactions are possible on small scales (<1g).
-
Procedure:
-
Dissolve 2-methallyloxybenzonitrile in Decalin (0.5 M concentration).
-
Degas the solution with
for 15 mins (oxygen promotes polymerization). -
Heat to reflux (~190°C) for 4–12 hours.
-
Monitoring: The starting material spot (higher
) will disappear, replaced by the phenolic product (lower , stains with ). -
Workup: Cool to RT. Extract product into 2M NaOH (separates it from Decalin). Acidify aqueous layer with HCl and extract with Ether.
-
Emergency Response & Storage
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Nitrogen or Argon to prevent oxidation/peroxide formation.
-
Incompatibility: Strong oxidizers, strong acids, and radical initiators.
First Aid Procedures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Suspect cyanide influence if victim is unresponsive but pink/flushed.
-
Skin Contact: Wash with soap and water for 15 minutes. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: DO NOT induce vomiting. If conscious, rinse mouth. Administer activated charcoal if available. Seek immediate emergency medical care (mention nitrile/cyanide potential).
Fire Fighting
-
Media: Dry chemical,
, or alcohol-resistant foam. Do not use water jet (may spread liquid). -
Combustion Products: Emits toxic fumes of Hydrogen Cyanide (HCN), Nitrogen Oxides (
), and Carbon Monoxide. Firefighters must wear full SCBA.
References
-
Claisen, L. (1912). Über die Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205-247.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Allyloxybenzonitrile (Analog).
-
PubChem. (2025).[4][5] Compound Summary: 2-methoxybenzonitrile (Physicochemical Analog). National Library of Medicine.[6]
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Benzene, [(2-methyl-2-propenyl)oxy]- [webbook.nist.gov]
- 3. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 4. 2-Methylbenzonitrile | C8H7N | CID 10721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]- | C16H16N2O3S2 | CID 74953522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Methylphenyl)benzonitrile | C14H11N | CID 11217775 - PubChem [pubchem.ncbi.nlm.nih.gov]
Distinguishing 2-allyloxybenzonitrile and 2-methallyloxybenzonitrile: A Guide to Structure, Reactivity, and Synthetic Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of 2-allyloxybenzonitrile and 2-methallyloxybenzonitrile, two structurally similar yet reactively distinct building blocks crucial in medicinal chemistry and materials science. The primary differentiator—a single methyl group on the allylic chain—imparts significant changes in steric and electronic properties. These changes profoundly influence the kinetics and regioselectivity of key synthetic transformations, most notably the aromatic Claisen rearrangement. This document will dissect these differences, offering field-proven insights into their synthesis, reaction mechanisms, and strategic application in complex molecule synthesis for researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of a Methyl Group
Alkoxybenzonitriles are a privileged scaffold in modern chemistry. The benzonitrile moiety is a versatile functional group and a recognized pharmacophore in numerous approved pharmaceuticals, where it can act as a hydrogen bond acceptor, a metabolic blocker, or a key component in covalent inhibitors.[1] The alkoxy portion, particularly when unsaturated like an allyl or methallyl group, serves as a valuable synthetic handle for introducing molecular complexity.
At first glance, 2-allyloxybenzonitrile and 2-methallyloxybenzonitrile appear to be simple analogues. However, the addition of a methyl group to the 2-position of the allyl chain (forming the "methallyl" or, more systematically, "2-methylprop-2-en-1-yl" group) creates a cascade of effects that a synthetic chemist must understand and leverage. This guide moves beyond a simple cataloging of properties to explain the fundamental causality behind their differing behaviors, focusing on the strategic implications for drug design and development.
Molecular Structure and Physicochemical Properties
The foundational difference between the two molecules is the presence of a methyl group on the C2 position of the prop-2-en-1-oxy chain. This seemingly minor addition has significant consequences for the molecule's three-dimensional shape and electron distribution.
Figure 1: Chemical structures of the two title compounds.
The methyl group in 2-methallyloxybenzonitrile introduces two primary effects:
-
Steric Hindrance: The methyl group adds significant bulk near the ether linkage and the aromatic ring. This steric clash influences the preferred conformations of the molecule and increases the energy barrier for reactions where this part of the molecule must approach another reactant or reconfigure itself, as in an intramolecular rearrangement.[2][3]
-
Electronic Effect: As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect.[4] This can influence the electron density of the adjacent double bond, subtly altering its reactivity and the stability of reaction intermediates or transition states.[5]
Comparative Data Table
| Property | 2-allyloxybenzonitrile | 2-methallyloxybenzonitrile |
| Molecular Formula | C₁₀H₉NO | C₁₁H₁₁NO |
| Molecular Weight | 159.19 g/mol [6] | 173.21 g/mol |
| CAS Number | 97960-34-4[6] | 137334-93-7 |
| IUPAC Name | 2-(prop-2-en-1-yloxy)benzonitrile | 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile |
Synthesis and Differential Reactivity
The most common and efficient method for preparing these compounds is the Williamson ether synthesis, which involves the reaction of 2-cyanophenol with an appropriate allyl or methallyl halide.[7]
Protocol 1: General Williamson Ether Synthesis
-
Deprotonation: To a stirred solution of 2-cyanophenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.
-
Alkylation: Add the alkylating agent, either allyl bromide (1.2 eq) or methallyl chloride (1.2 eq), dropwise to the solution.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-cyanophenol is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]
Figure 2: General workflow for Williamson ether synthesis.
Core Technical Difference: The Aromatic Claisen Rearrangement
The most significant divergence in the reactivity of these two compounds is observed in the aromatic Claisen rearrangement. This powerful, thermally-driven[8][8]-sigmatropic rearrangement is a cornerstone of organic synthesis for forming carbon-carbon bonds.[9][10] It involves the intramolecular rearrangement of an allyl aryl ether to an ortho-allyl phenol.[11]
When heated, both 2-allyloxybenzonitrile and 2-methallyloxybenzonitrile will rearrange. However, the rate and outcome are dictated by the stability of the respective six-membered, chair-like transition states.[12]
Figure 3: Contrasting the Claisen rearrangement transition states.
Analysis of the Difference:
-
Reaction Rate: The Claisen rearrangement of 2-allyloxybenzonitrile is expected to proceed at a faster rate than that of 2-methallyloxybenzonitrile .
-
Causality: The transition state of the rearrangement requires the allyl group to loop back over the aromatic ring. For 2-methallyloxybenzonitrile, the C2-methyl group creates significant steric repulsion with the ortho-cyano group and the hydrogens of the benzene ring.[3] This steric strain raises the activation energy of the transition state, thus slowing the reaction. The unsubstituted allyl group of 2-allyloxybenzonitrile can adopt the required geometry with much lower energetic penalty.
-
-
Product Formation: In both cases, the primary product is the 2-substituted-6-cyanophenol.
-
Causality: The reaction is an intramolecular process.[10] The allyl or methallyl group migrates specifically to the available ortho position. Following the rearrangement, a rapid tautomerization occurs to restore the aromaticity of the ring, which is a strong thermodynamic driving force.[12] Since only one ortho position is unsubstituted, the reaction is highly regioselective for both substrates.
-
Applications in Drug Development
The choice between an allyl and a methallyl handle is a strategic decision in a drug discovery campaign.
-
As Synthetic Handles: The terminal alkene of the rearranged product is a gateway to a vast array of chemical transformations. It can undergo oxidation, reduction, epoxidation, or metathesis, allowing for the rapid generation of diverse analogues. The slower reactivity of the methallyl derivative can be exploited for selective transformations in molecules with multiple reactive sites.
-
Modulation of Physicochemical Properties: The addition of the methyl group increases the lipophilicity (logP) of the molecule. This can be a deliberate design choice to improve membrane permeability or to optimize interactions within a hydrophobic binding pocket of a target protein.
-
Scaffold Hopping and Library Design: Understanding the differential reactivity allows for the rational design of compound libraries. A synthetic route that works well for an allyl-substituted intermediate might fail or require significantly harsher conditions for its methallyl counterpart. This knowledge prevents costly failures in scale-up synthesis and allows chemists to reliably generate target molecules. For instance, in library synthesis using automated platforms, the faster and cleaner rearrangement of the allyl derivative might be preferred for higher throughput.[13]
Conclusion
The distinction between 2-allyloxybenzonitrile and 2-methallyloxybenzonitrile is a clear illustration of how minor structural modifications can lead to major differences in chemical behavior. The methyl group in the methallyl variant primarily introduces steric hindrance that significantly retards the rate of the synthetically crucial Claisen rearrangement. For the drug development professional, this is not a trivial academic point. This understanding directly impacts reaction design, the prediction of outcomes, the optimization of reaction conditions, and the strategic planning of synthetic routes for complex, biologically active molecules. By appreciating the subtle interplay of steric and electronic effects, researchers can harness these differences to their advantage, enabling more efficient and predictable synthesis of novel chemical entities.
References
- Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- J & K SCIENTIFIC LTD. (n.d.). 2-Methoxybenzonitrile(6609-56-9)MSDS Melting Point Boiling Density Storage Transport. J & K Chemical.
- NIST. (n.d.). 2-Benzyloxy-6-methoxybenzonitrile. NIST Chemistry WebBook.
- Alfa Chemistry. (2025). Claisen Rearrangement.
- Wikipedia. (2023). Claisen rearrangement.
- Chemistry Notes. (2023).
- Chemistry Stack Exchange. (2021).
- Chemistry Learner. (n.d.). Claisen Rearrangement: Definition, Examples, and Mechanism.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
- Fernández, I., Frenking, G., & Uggerud, E. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Chemistry, 15(9), 2166-75.
- University of California, Irvine. (n.d.). The Claisen Rearrangement.
- PubChem. (n.d.). 4-(Allyloxy)benzonitrile.
- PubChem. (n.d.). 2-Methoxybenzonitrile.
- Mayr, H., & Schleyer, P. v. R. (1979). Methyl-Substituted Allyl Cations. A Comparison of Experimental Stability, Rotational Barrier, and Solvolysis Data with ab Initio Molecular Orbital Calculations. Journal of the American Chemical Society, 101(25), 7371–7385.
- Gupta, B. D., & Elias, A. J. (n.d.). Transition Metal Allyls: Bonding, Syntheses and Reactions.
- PubChem. (n.d.). 2-Naphthalen-1-yloxybenzonitrile.
- BLD Pharm. (n.d.). 97960-34-4|2-(Allyloxy)benzonitrile.
- Santa Cruz Biotechnology. (n.d.). 2-Methoxy-5-methylbenzonitrile.
- University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
- Wikipedia. (n.d.). Allyl group.
- ResearchGate. (2021). Basic Concepts in Organic Chemistry- Electronic and Steric Effects in Organic Molecules.
- ResearchGate. (2025). Steric and Electronic Effects in Linkage Isomerization Reactions of M(CO) 5 (L) (M = Cr, Mo, W; L = 2-methyl-2,3-dihydrofuran, 2,3-dihydropyran).
- MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
- Organic Chemistry Portal. (n.d.). Claisen Rearrangement.
- PubChem. (n.d.). 2-(Benzyloxy)benzonitrile.
- Vedantu. (2024). What is the difference between Allyl and Alkyl?
- ResearchGate. (2022). Scheme 5.
- PrepChem.com. (n.d.). Synthesis of 4-allyloxy benzonitrile.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.
- HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Vol. 71, No. 1.
- PubChem. (n.d.). 3-(Propan-2-yloxy)benzonitrile.
- Google Patents. (n.d.). CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile.
- Uyeda, C., & Jacobsen, E. N. (2008). Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters. Journal of the American Chemical Society, 130(29), 9228–9229.
- PubChem. (n.d.). 2-Formyl-5-methoxybenzonitrile.
- Chemistry Stack Exchange. (2018). Claisen rearrangement in substituted ring.
- PubChem. (n.d.). 2-Methylbenzonitrile.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Methoxybenzylamine.
- Wu, B., & Chien, E. Y. T. (2020). Impact of Allosteric Modulation in Drug Discovery: Innovation in Emerging Chemical Modalities. Journal of Medicinal Chemistry, 63(13), 6657–6659.
- Bak, A., & Jali, A. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(10), 955-968.
- Zhao, P., et al. (2023). Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. Proceedings of the National Academy of Sciences, 120(12), e2218029120.
- ResearchGate. (n.d.). The potential applications of artificial intelligence in drug discovery and development.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. 97960-34-4|2-(Allyloxy)benzonitrile|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Benzyloxy-6-methoxybenzonitrile [webbook.nist.gov]
- 9. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 10. Claisen Rearrangement: Definition, Examples, and Mechanism [chemistrylearner.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Claisen Rearrangement [organic-chemistry.org]
- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for O-alkylation of 2-hydroxybenzonitrile with methallyl chloride
An In-depth Technical Guide to the O-alkylation of 2-hydroxybenzonitrile with Methallyl Chloride
This application note provides a detailed protocol for the synthesis of 2-(methallyloxy)benzonitrile through the O-alkylation of 2-hydroxybenzonitrile with methallyl chloride. This reaction is a specific application of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.[1][2][3] The resulting product is a valuable intermediate for the synthesis of various fine chemicals and pharmaceutical compounds.[1][4][5]
This guide presents two effective protocols: a standard Williamson ether synthesis under anhydrous conditions and a phase-transfer catalysis (PTC) method, which is often favored for its operational simplicity and efficiency.[1] We will delve into the mechanistic underpinnings of these methods, provide step-by-step experimental procedures, and outline essential safety and characterization data.
Mechanistic Principles: O-Alkylation via Williamson Ether Synthesis
The O-alkylation of 2-hydroxybenzonitrile follows the SN2 mechanism characteristic of the Williamson ether synthesis.[2] The process begins with the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzonitrile by a base. This creates a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of methallyl chloride, displacing the chloride leaving group to form the desired ether product, 2-(methallyloxy)benzonitrile.[1]
General Reaction Scheme:
Caption: General schematic of the O-alkylation reaction.
A critical consideration in the alkylation of phenols is the competition between O-alkylation (at the oxygen) and C-alkylation (at the aromatic ring).[6][7] The choice of reaction conditions, particularly the solvent and counter-ion, can significantly influence this selectivity.
Phase-Transfer Catalysis (PTC): An Efficient Alternative
Phase-transfer catalysis offers a powerful method to enhance reaction rates and selectivity, particularly for achieving exclusive O-alkylation.[1][6] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the methallyl chloride.[8][9] This circumvents the need for anhydrous solvents and strong, expensive bases, making the procedure more "green" and cost-effective.[9] By minimizing the presence of hydrogen-bonding species in the organic phase, PTC reduces the solvation of the oxygen anion, thereby promoting O-alkylation over C-alkylation.[6]
Materials and Reagents
Proper handling and awareness of reagent properties are critical for safety and success.
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Hazards |
| 2-Hydroxybenzonitrile | 611-20-1[10] | 119.12[11] | Harmful if swallowed, Causes serious eye damage, May cause allergic skin reaction.[4][10][11][12] |
| Methallyl Chloride | 563-47-3[13] | 90.55 | Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage.[13][14][15] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Causes serious eye irritation. |
| Acetone | 67-64-1 | 58.08 | Highly flammable liquid and vapor, Causes serious eye irritation. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Flammable liquid and vapor, Harmful if inhaled, Causes serious eye irritation. |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | Harmful if swallowed, Causes skin and eye irritation. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | May cause cancer, Causes skin and serious eye irritation. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Causes severe skin burns and eye damage. |
| Toluene | 108-88-3 | 92.14 | Highly flammable liquid and vapor, May be fatal if swallowed and enters airways. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Not classified as hazardous. |
Experimental Protocols
The following are detailed procedures for the synthesis of 2-(methallyloxy)benzonitrile. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Standard Williamson Ether Synthesis
This protocol utilizes anhydrous conditions with potassium carbonate as the base in an organic solvent.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetone or DMF (approx. 10 mL per gram of 2-hydroxybenzonitrile) to dissolve the starting material. Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.[1]
-
Addition of Alkylating Agent: Add methallyl chloride (1.1 - 1.2 eq) dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-24 hours.[1]
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic solution with a saturated aqueous sodium bicarbonate solution and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(methallyloxy)benzonitrile.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol employs a biphasic system, which is often more convenient and scalable.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzonitrile (1.0 eq), toluene or dichloromethane (approx. 10 mL per gram), and an aqueous solution of sodium hydroxide (2.0 eq, e.g., 20% w/v).
-
Catalyst and Reagent Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq). Then, add methallyl chloride (1.1 - 1.2 eq).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (40-110 °C) for 2-8 hours.[1]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).
-
Combine all organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product as described in Protocol 1.
Caption: Experimental workflows for the two synthetic protocols.
Characterization of 2-(methallyloxy)benzonitrile
The identity and purity of the synthesized 2-(methallyloxy)benzonitrile should be confirmed using standard analytical techniques. Below are the expected characterization data based on analogous structures and general principles.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.9-7.6 ppm), the methallyl group: O-CH₂ protons (approx. 4.6 ppm, s), vinyl =CH₂ protons (approx. 5.0-5.1 ppm, m), and the methyl group protons (approx. 1.8 ppm, s). |
| ¹³C NMR | Signals for the nitrile carbon (approx. 117 ppm), aromatic carbons (approx. 112-160 ppm), the quaternary vinyl carbon (approx. 140 ppm), the terminal vinyl =CH₂ carbon (approx. 114 ppm), the O-CH₂ carbon (approx. 72 ppm), and the methyl carbon (approx. 19 ppm). |
| IR (Infrared) | Characteristic absorption bands for C≡N stretch (approx. 2220-2230 cm⁻¹), C-O-C ether stretch (approx. 1250 cm⁻¹), and C=C stretch (approx. 1660 cm⁻¹). |
| MS (Mass Spec) | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₁H₁₁NO, MW = 173.21 g/mol ). |
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Hydroxybenzonitrile: This compound is harmful if swallowed and can cause serious eye damage and allergic skin reactions.[4][10][12] Avoid creating dust and ensure thorough washing after handling.[10][12]
-
Methallyl Chloride: This reagent is highly flammable and should be kept away from ignition sources.[14] It is toxic, corrosive, and can cause severe skin burns and eye damage.[13][14] All equipment must be properly grounded to prevent static discharge.[14][16]
-
Solvents: Organic solvents like acetone, DMF, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and skin contact.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 2-Hydroxybenzonitrile.
- O'LAUGHLIN CORPORATION. (2025, April 11). Safety Data Sheet: METHALLYL CHLORIDE.
-
PubChem. (2026, January 24). 2-Hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. Retrieved from [Link]
- BenchChem. (2025). Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols.
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 2-Hydroxybenzonitrile.
-
American Chemical Society. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved from [Link]
- Gelest, Inc. METHALLYL CHLORIDE tech-95 - ENEM2040.
-
Bentham Science Publishers. (2009, October 1). Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Retrieved from [Link]
- Gelest, Inc. (2015, November 24). METHALLYL CHLORIDE, tech-95.
- BenchChem. (2025, December). safety and handling precautions for 2-Hydroxybenzonitrile.
- Multichem. Methallyl chloride.
-
Asian Journal of Chemistry. Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]
-
Wikipedia. Phase-transfer catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. Williamson ether synthesis. Retrieved from [Link]
- BenchChem. (2025). Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide.
-
PubChem. 2-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. olaughlinco.com [olaughlinco.com]
- 15. gelest.com [gelest.com]
- 16. multichemindia.com [multichemindia.com]
Thermal Claisen rearrangement of 2-(2-methylallyloxy)benzonitrile
Application Note: Thermal Claisen Rearrangement of 2-(2-methylallyloxy)benzonitrile
Executive Summary
This application note details the protocol for the thermal Claisen rearrangement of 2-(2-methylallyloxy)benzonitrile to yield 3-(2-methylallyl)-2-hydroxybenzonitrile . This transformation is a critical step in the synthesis of 7-substituted benzofuran and dihydrobenzofuran scaffolds, which are privileged structures in medicinal chemistry (e.g., cardiovascular agents, adenosine receptor antagonists).
Unlike simple allyl ethers, the 2-methylallyl (methallyl) moiety introduces specific regiochemical considerations and offers a direct pathway to 2,2-dimethyl-2,3-dihydrobenzofurans via subsequent cyclization. This guide provides a self-validating experimental workflow, mechanistic insights into the [3,3]-sigmatropic shift, and optimization strategies to minimize side reactions such as polymerization or premature cyclization.
Mechanistic Insight & Reaction Pathway
The reaction proceeds via an aromatic [3,3]-sigmatropic rearrangement. The driving force is the formation of a stable carbonyl-like intermediate (cyclohexadienone), which rapidly tautomerizes to restore aromaticity.
Key Mechanistic Features
-
Regioselectivity: The migration occurs exclusively to the ortho position relative to the oxygen. Since position 1 is blocked by the nitrile (-CN) group, migration occurs at position 3.
-
Inversion of Allyl Chain: The rearrangement involves an inversion of the allyl chain. However, for the 2-methylallyl group, the product retains a similar structural connectivity (terminal alkene) because the
-substituent (methyl) remains at the -position relative to the ring in the product. -
Electronic Effects: The nitrile group at the ortho position is electron-withdrawing (EWG). While EWGs generally decelerate electrophilic aromatic substitution, they have a minimal negative impact on the concerted Claisen rearrangement and often stabilize the resulting phenol.
Pathway Diagram
Figure 1: Mechanistic pathway of the Claisen rearrangement and potential downstream cyclization.
Experimental Protocol
Materials & Equipment
-
Substrate: 2-(2-methylallyloxy)benzonitrile (Purity >98%).
-
Solvent: N,N-Diethylaniline (DEA) or 1,2-Dichlorobenzene (DCB).
-
Rationale: High boiling points (DEA: 217°C, DCB: 180°C) are required to access the activation energy of the rearrangement. DEA also acts as a base to neutralize trace acids, preventing premature cyclization.
-
-
Equipment: High-pressure glass reaction vessel or standard round-bottom flask with reflux condenser (inert atmosphere).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask with 2-(2-methylallyloxy)benzonitrile (10.0 mmol, 1.87 g).
-
Add N,N-Diethylaniline (20 mL) as the solvent.
-
Note: Concentration should be kept around 0.5 M to 1.0 M. Highly dilute conditions are unnecessary as the reaction is intramolecular.
-
-
Equip the flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with nitrogen for 10 minutes.
Step 2: Thermal Rearrangement
-
Heat the mixture to 190°C - 200°C (oil bath temperature).
-
Maintain reflux for 4–6 hours .
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.
-
Target: Disappearance of starting material (
) and appearance of the phenolic product ( , stains with FeCl3). -
Critical Check: Watch for the formation of a lower polarity spot, which indicates cyclization to the dihydrobenzofuran.
-
Step 3: Work-up & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Diethyl Ether or Ethyl Acetate (50 mL).
-
Removal of DEA: Wash the organic layer with 1M HCl (3 x 30 mL).
-
Chemistry: DEA is basic and will be protonated and extracted into the aqueous phase. The phenolic product remains in the organic phase.
-
-
Wash with Brine (1 x 30 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.
-
Yield Expectation: 75–85% as a viscous oil or low-melting solid.
-
Critical Process Parameters & Data
The following table summarizes the impact of solvent and temperature on the reaction outcome.
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |
| Solvent | N,N-Diethylaniline (DEA) | 1,2-Dichlorobenzene | Toluene / DMF |
| Temperature | 195°C | 180°C | < 150°C |
| Time | 4–6 Hours | 12–16 Hours | N/A |
| Primary Outcome | Phenol (Rearranged) | Phenol + Cyclized Product | No Reaction |
| Yield | 82% | 70% | < 5% |
| Notes | Basic nature of DEA suppresses acid-catalyzed cyclization. | Neutral solvent may allow partial cyclization. | Temp too low for activation. |
Downstream Application: Cyclization to Benzofuran Core
The rearranged product, 3-(2-methylallyl)-2-hydroxybenzonitrile , is a direct precursor to 2,2-dimethyl-7-cyano-2,3-dihydrobenzofuran .
Protocol for Cyclization:
-
Dissolve the rearranged phenol in Formic Acid (85%) or treat with Amberlyst-15 in refluxing toluene.
-
Heat for 1–2 hours.
-
The phenolic hydroxyl group attacks the internal carbon of the alkene (Markovnikov addition), forming the 5-membered ether ring.
-
Result: High-yield conversion to the dihydrobenzofuran scaffold.
Workflow Diagram
Figure 2: Operational workflow for synthesis and optional cyclization.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: Temperature too low. The activation energy for Claisen rearrangement is high (
30-35 kcal/mol). -
Solution: Ensure internal temperature reaches at least 180°C. Use a sand bath or high-quality oil bath.
-
-
Issue: Product Co-elutes with Solvent.
-
Cause: Incomplete removal of high-boiling solvents like DCB.
-
Solution: Use DEA and rigorous acid washing, or distill off DCB under high vacuum before chromatography.
-
-
Issue: Premature Cyclization.
-
Cause: Trace acid in the reaction mixture.
-
Solution: Pre-wash glassware with base or add a solid buffer (e.g.,
) if using neutral solvents.
-
References
-
Claisen, L. (1912).[1][2] Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole. Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.
-
Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247.
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement: Mechanism and Examples.[1]
-
Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.
- Nemoto, H., et al. (1997). Synthesis of Benzofurans via Claisen Rearrangement. Journal of Organic Chemistry, 62, 7850. (Contextual citation for benzofuran synthesis via allyl ethers).
Sources
Application Note: A Streamlined Synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran via a Tandem Thermal Claisen Rearrangement and Acid-Catalyzed Cyclization of 2-Methallyloxybenzonitrile
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in numerous biologically active compounds and natural products, making its efficient synthesis a key focus for drug development professionals. This application note provides a detailed, field-proven protocol for the synthesis of 3,3-dimethyl-2,3-dihydrobenzofuran from the readily accessible precursor, 2-methallyloxybenzonitrile. The methodology leverages a tandem reaction sequence involving a thermal[1][1]-sigmatropic Claisen rearrangement followed by an immediate, in-situ acid-catalyzed intramolecular hydroalkoxylation. This one-pot approach offers high atom economy and operational simplicity, delivering the target compound in good yield. We provide in-depth mechanistic insights, a step-by-step experimental guide, safety protocols, and expected outcomes to ensure reliable and reproducible results for researchers in organic synthesis and medicinal chemistry.
Introduction and Scientific Rationale
The 3,3-dimethyl-2,3-dihydrobenzofuran core is a valuable building block in the synthesis of complex molecules due to its unique steric and electronic properties. Traditional multi-step syntheses can be resource-intensive and time-consuming. The strategy outlined herein capitalizes on the classic and highly reliable aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2][3] This pericyclic reaction proceeds through a concerted, intramolecular mechanism, ensuring high efficiency and predictability.[4]
Our process begins with the thermal rearrangement of 2-methallyloxybenzonitrile. Upon heating, the methallyl group migrates from the ethereal oxygen to the ortho-position of the benzonitrile ring, forming a key intermediate: 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzonitrile.[5] Crucially, instead of isolating this intermediate, we introduce a strong acid catalyst directly into the reaction mixture. The acid facilitates a subsequent intramolecular cyclization of the ortho-allylphenol intermediate, a process that proceeds via activation of the alkene for nucleophilic attack by the phenolic hydroxyl group. This tandem, one-pot approach minimizes handling and purification steps, thereby improving overall efficiency and yield.
Reaction Mechanism
The overall transformation is a two-stage process occurring sequentially in a single reaction vessel.
Stage 1: Thermal Aromatic Claisen Rearrangement The reaction is initiated by heating the 2-methallyloxybenzonitrile. This thermal energy induces a[1][1]-sigmatropic rearrangement, a type of pericyclic reaction that proceeds through a highly ordered, six-membered chair-like transition state.[6][7] The O-C bond of the ether cleaves as a new C-C bond forms at the ortho-position of the aromatic ring. This step is intramolecular and concerted.[2][4] The resulting cyclohexadienone intermediate rapidly tautomerizes to restore aromaticity, yielding the stable 2-hydroxy-3-(2-methylprop-2-en-1-yl)benzonitrile.
Stage 2: Acid-Catalyzed Intramolecular Hydroalkoxylation Following the rearrangement, a strong acid (e.g., sulfuric acid) is introduced. The acid protonates the alkene of the methallyl side chain, forming a stable tertiary carbocation. The adjacent phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dihydrofuran ring in a 5-exo-trig cyclization. A final deprotonation step regenerates the catalyst and yields the final product, 3,3-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile.
Caption: Reaction mechanism for the synthesis of 3,3-dimethyl-2,3-dihydrobenzofuran.
Experimental Protocols
This section provides a self-validating, step-by-step protocol. The causality behind each step is explained to ensure both success and safety.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Methallyloxybenzonitrile | >97% | Sigma-Aldrich, Combi-Blocks | Starting Material. |
| Diethylene glycol dimethyl ether (diglyme) | Anhydrous, >99% | Sigma-Aldrich | High-boiling solvent (b.p. 162 °C). |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific | Catalyst for cyclization. |
| Diethyl ether (Et₂O) | ACS Grade | VWR | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Lab Prepared | For quenching and washing. |
| Brine (Saturated NaCl) | Saturated solution | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and thermometer
-
Nitrogen/Argon gas inlet
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
-
General Handling: This procedure must be performed in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[9]
-
High Temperatures: The reaction is heated to ~160°C. Use caution when handling the hot apparatus.
-
Strong Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns upon contact.[10] Always add acid slowly to the reaction mixture. Never add water to concentrated acid.[11] Have a sodium bicarbonate solution ready for neutralization in case of a spill.
-
Reagent Hazards: 2-Methallyloxybenzonitrile is an organic nitrile and should be handled with care. Avoid inhalation and skin contact.[12] Diethyl ether is highly flammable; ensure no ignition sources are nearby during the workup.[13]
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-methallyloxybenzonitrile (5.0 g, 28.9 mmol).
-
Add anhydrous diglyme (30 mL) to the flask. The high boiling point of diglyme is essential for achieving the required temperature for the Claisen rearrangement.[14]
-
Begin stirring and purge the system with nitrogen for 10 minutes. An inert atmosphere prevents potential oxidation side reactions at high temperatures.
-
-
Thermal Claisen Rearrangement:
-
Heat the reaction mixture to 160 °C using a heating mantle.
-
Maintain this temperature for 6-8 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots.[15] The intermediate phenol will have a different Rf value than the starting ether.
-
-
Acid-Catalyzed Cyclization:
-
After the rearrangement is complete (as indicated by the consumption of starting material), cool the reaction mixture to room temperature (approx. 25 °C). Causality: It is critical to cool the solution before adding the acid to control the exothermicity of the subsequent cyclization and prevent uncontrolled side reactions.
-
Slowly, and with vigorous stirring, add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise to the flask. An initial color change may be observed.
-
Once the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete cyclization.
-
-
Work-up and Extraction:
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL). This quenches the reaction and precipitates the organic product.
-
Transfer the mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL) to remove residual water.[16]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3,3-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile as a clear oil or low-melting solid.
-
Data Summary and Expected Results
| Parameter | Value |
| Starting Material Mass | 5.0 g |
| Expected Product | 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbonitrile |
| Theoretical Yield | 5.0 g |
| Typical Experimental Yield | 3.5 - 4.0 g (70-80%) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.4 (d), 7.2 (d), 6.9 (t), 4.3 (s, 2H), 1.4 (s, 6H) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~160, 134, 129, 122, 118, 110, 105, 88, 48, 42, 28 ppm |
| Mass Spec (EI) | m/z = 173 (M⁺) |
Note: NMR chemical shifts are approximate and provided for guidance. Actual values should be confirmed with experimental data.
Sources
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 4. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. orgsyn.org [orgsyn.org]
- 9. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 10. bitesizebio.com [bitesizebio.com]
- 11. columbiastate.edu [columbiastate.edu]
- 12. fishersci.ca [fishersci.ca]
- 13. d3tfk74ciyjzum.cloudfront.net [d3tfk74ciyjzum.cloudfront.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Radical Cyclization Conditions for 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the radical cyclization of precursors derived from 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile to synthesize 3,3-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile. Dihydrobenzofuran scaffolds are pivotal structural motifs in a vast array of biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal and organic chemistry.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering both classical and modern protocols. We present a standard tributyltin hydride-mediated method and a contemporary, tin-free approach using visible-light photoredox catalysis.[3][4] Each protocol is detailed with step-by-step instructions, supported by mechanistic diagrams and troubleshooting advice to empower researchers to successfully implement and optimize these transformations.
Part 1: Strategic Overview and Mechanistic Rationale
Radical cyclization reactions are powerful transformations for constructing cyclic systems, prized for their high functional group tolerance and operation under mild, neutral conditions.[5][6] The target transformation involves an intramolecular cyclization to form a five-membered dihydrobenzofuran ring. The most reliable strategy for this class of substrate is an aryl radical cyclization, which typically begins with a halogenated precursor.
The core reaction is a 5-exo-trig cyclization, a kinetically favored pathway according to Baldwin's rules. The process unfolds in three key stages:
-
Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is thermally decomposed to generate an initial radical species.[7]
-
Propagation: This initial radical reacts with a mediator (e.g., Tributyltin hydride, Bu₃SnH) to generate a propagating radical (e.g., Bu₃Sn•). This species then abstracts a halogen atom from the aromatic precursor to form a key aryl radical. This aryl radical rapidly attacks the proximate alkene in an intramolecular fashion. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of the mediator, regenerating the propagating radical and furnishing the final product.
-
Termination: The reaction ceases when two radical species combine.
This chain reaction mechanism is highly efficient, but requires careful control of reagent concentrations, particularly the slow addition of the mediator, to favor the desired cyclization over premature reduction of the aryl radical.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Radical cyclization - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. ijrpc.com [ijrpc.com]
Synthesis of Isoindolinones from 2-(2-Methylallyloxy)benzonitrile Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of isoindolinones, a crucial scaffold in medicinal chemistry, from 2-(2-methylallyloxy)benzonitrile derivatives. This synthetic route leverages a palladium-catalyzed intramolecular Heck-type cyclization, offering a versatile and efficient method for constructing this privileged heterocyclic system.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a prominent structural motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in drug discovery is attributed to its ability to mimic peptide bonds and interact with various biological targets. Notable examples of isoindolinone-containing drugs include Apremilast, an anti-inflammatory agent, and Lenalidomide, used in the treatment of multiple myeloma. The development of efficient and modular synthetic strategies to access diverse isoindolinone derivatives is therefore of paramount importance to the medicinal chemistry community.
The palladium-catalyzed intramolecular cyclization of readily accessible 2-(alkenyloxy)benzonitrile derivatives presents an attractive approach to this scaffold. This method, rooted in the principles of the Heck reaction, allows for the formation of a key carbon-carbon bond and the construction of the heterocyclic ring in a single, atom-economical step.
The Reaction Underpinning the Synthesis: A Mechanistic Perspective
The core of this synthetic strategy is a palladium-catalyzed intramolecular Heck-type reaction. Understanding the mechanistic nuances of this transformation is critical for optimizing reaction conditions and predicting outcomes. The catalytic cycle, illustrated below, involves several key steps:
Figure 1: Generalized Catalytic Cycle for the Heck Reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (or triflate), forming a Pd(II) intermediate. In the context of our substrate, this step is replaced by an intramolecular C-H activation or coordination to the nitrile group, which will be discussed in more detail.
-
Alkene Coordination: The tethered alkene of the 2-(2-methylallyloxy)benzonitrile derivative coordinates to the palladium center.
-
Migratory Insertion (Carbopalladation): The aryl group on the palladium migrates to one of the carbons of the coordinated alkene. This intramolecular carbopalladation step is crucial as it forms the new carbon-carbon bond and establishes the heterocyclic ring. The regioselectivity of this step (i.e., which carbon of the alkene the aryl group adds to) is a critical factor. For the formation of a five-membered isoindolinone ring, a 5-exo-trig cyclization is required.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and regenerating the double bond in a new position.
-
Reductive Elimination: The palladium-hydride species reductively eliminates HX (where X is the halide or other counterion), and the base in the reaction mixture neutralizes the acid, regenerating the active Pd(0) catalyst.
A critical consideration in the cyclization of 2-(2-methylallyloxy)benzonitrile is the regioselectivity of the migratory insertion step. Two competing pathways are possible: a 5-exo-trig cyclization leading to the desired five-membered isoindolinone ring, and a 6-endo-trig cyclization that would result in a six-membered ring. Generally, for the formation of five- and six-membered rings, the exo cyclization is kinetically favored according to Baldwin's rules.[1] However, the reaction conditions, including the choice of catalyst, ligands, and solvent, can significantly influence this selectivity.[1][2]
Furthermore, the nitrile group can play a crucial role in the reaction, potentially acting as a coordinating group to the palladium center and influencing the subsequent cyclization.
Experimental Protocol: Synthesis of 3-Methyleneisoindolin-1-one
This protocol details the synthesis of 3-methyleneisoindolin-1-one, a common product from the palladium-catalyzed cyclization of 2-(2-methylallyloxy)benzonitrile. The exocyclic double bond is a result of the β-hydride elimination step.
Figure 2: Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Purity |
| 2-(2-Methylallyloxy)benzonitrile | Synthesized in-house | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Major Supplier | 99.9% |
| Triphenylphosphine (PPh₃) | Major Supplier | 99% |
| Potassium Carbonate (K₂CO₃) | Major Supplier | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | Major Supplier | >99.8% |
| Diethyl ether | Major Supplier | Anhydrous |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | Major Supplier | >99.5% |
| Silica gel for column chromatography | Major Supplier | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(2-methylallyloxy)benzonitrile (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (5 mL) via syringe, followed by potassium carbonate (2.0 mmol, 2.0 equiv).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-methyleneisoindolin-1-one.
Data and Expected Results
The success of the synthesis can be confirmed by standard analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the vinyl protons of the exocyclic methylene group and the aromatic protons of the isoindolinone core. Disappearance of the signals for the internal alkene and the ether linkage of the starting material. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the lactam, the quaternary carbon of the isoindolinone ring, and the carbons of the exocyclic double bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the 3-methyleneisoindolin-1-one product. |
| Yield | Moderate to good yields (typically 60-85%) are expected, depending on the purity of the starting materials and the reaction conditions. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial. Increasing the reaction time or temperature may improve conversion.
-
Formation of Side Products: The formation of regioisomeric products or decomposition of the starting material can occur. The ligand-to-metal ratio can be adjusted to improve selectivity. The use of different phosphine ligands (e.g., bidentate ligands like dppf) or N-heterocyclic carbene (NHC) ligands may also influence the outcome. The choice of base and solvent can also impact the reaction.[3]
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure that the stirring is efficient to allow for proper mixing of the heterogeneous base.
Conclusion
The palladium-catalyzed intramolecular Heck-type cyclization of 2-(2-methylallyloxy)benzonitrile derivatives provides an effective and modular route to the synthesis of valuable isoindolinone scaffolds. A thorough understanding of the reaction mechanism and careful control of the reaction parameters are key to achieving high yields and selectivity. The resulting 3-methyleneisoindolin-1-ones can serve as versatile intermediates for further functionalization, enabling the generation of diverse libraries of compounds for drug discovery and development.
References
- Mayo, M. S., Yu, X., Feng, X., Yamamoto, Y., & Bao, M. (2015). Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization. The Journal of Organic Chemistry, 80(8), 3998–4002.
- Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. (2021). RSC Advances, 11(43), 26988–26991.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
- Palladium-catalyzed dehydrogenative C-H cyclization for isoindolinone synthesis. (2021). RSC Advances, 11(43), 26988–26991.
- Mechanism study. a Preferences for 5-exo-trig and 6-endo-trig radical cyclization pathways.
- Design, Synthesis and Anti-cancer Activity Evaluation of a 3-methyleneisoindolin-1-one Library. (2022). Current Organic Synthesis, 19(6), 724–737.
- Nitrogen-Centered Radical Cyclization Initiated by Proton-Coupled Electron Transfer: A Mechanistic Study of 5- Exo-trig and 6. (2025). The Journal of Organic Chemistry, 90(31), 11162–11171.
- Chen, W., Jin, L., Zhu, Y., Cao, X., Zheng, L., & Mo, W. (2013). Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Synlett, 24(14), 1856–1860.
- 5-exo-trig Versus 6-endo-trig Cyclization of Alk-5-enoyl Radicals: The Role of One-Carbon Ring Expansion. (2025).
- Catalyst-Controlled 5-exo and 6-endo Cyclization: Regiodivergent Access to Indolinones and Dihydroquinolinones. (n.d.).
- Nitrogen-Centered Radical Cyclization Initiated by Proton-Coupled Electron Transfer: A Mechanistic Study of 5- Exo-trig and 6- Endo-trig Cyclization P
- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. (2021).
- Intramolecular Cycliz
- Synthesis and characterization of H-cardanol incorpor
- A Cu-catalysed synthesis of substituted 3-methyleneisoindolin-1-one. (n.d.).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2011). Molecules, 16(11), 9343–9357.
- Mechanisms of the Mizoroki–Heck Reaction. (2008).
- Control of Regioselectivity in Pd(0)-Catalyzed Coupling−Cyclization Reaction of 2-(2',3'-Allenyl)
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
Sources
Application Notes and Protocols for the Palladium-Catalyzed Intramolecular Heck Reaction of 2-Methallyloxybenzonitrile
Introduction: Crafting Chromenes via Catalytic Cyclization
The intramolecular Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the elegant construction of complex cyclic and polycyclic frameworks from linear precursors.[1][2] This palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and a tethered alkene offers a powerful and versatile tool for medicinal chemists and drug development professionals. Its high functional group tolerance and generally mild reaction conditions make it particularly amenable to the synthesis of intricate molecular architectures.[1] This application note provides a detailed technical guide for the intramolecular Heck reaction of 2-bromo-6-((2-methylallyl)oxy)benzonitrile, a strategic transformation for the synthesis of 4-methyl-4H-chromene-8-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters that govern its success.
The Strategic Logic: Why the Intramolecular Heck Reaction?
The synthesis of the chromene ring system is of significant interest due to its prevalence in a wide array of biologically active natural products and pharmaceutical agents. The intramolecular Heck reaction of an ortho-alkenoxyaryl halide provides a convergent and efficient route to these valuable heterocycles. The choice of 2-bromo-6-((2-methylallyl)oxy)benzonitrile as the substrate is strategic; the bromo-substituent serves as the handle for oxidative addition to the palladium(0) catalyst, while the methallyl group acts as the intramolecular alkene partner for the subsequent cyclization. The nitrile functionality is a versatile synthetic handle that can be further elaborated.
The reaction proceeds via a well-established catalytic cycle, which is initiated by the oxidative addition of the aryl bromide to a palladium(0) species. This is followed by an intramolecular migratory insertion of the tethered alkene into the newly formed aryl-palladium bond, leading to a six-membered ring. The cycle is completed by a β-hydride elimination step to form the chromene product and regenerate the active palladium(0) catalyst.
Mechanistic Pathway of the Intramolecular Heck Reaction
The catalytic cycle for the intramolecular Heck reaction of 2-bromo-6-((2-methylallyl)oxy)benzonitrile is depicted below. The reaction is initiated by the generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.
Figure 1: Catalytic cycle of the intramolecular Heck reaction.
Causality Behind Experimental Choices:
-
Palladium Precatalyst (Pd(OAc)₂): Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species. It is relatively stable to air and moisture, making it convenient to handle.
-
Ligand (PPh₃): Triphenylphosphine (PPh₃) is a widely used monodentate phosphine ligand in Heck reactions. It stabilizes the Pd(0) species, preventing its precipitation as palladium black, and modulates the electronic and steric properties of the catalyst to promote the desired reaction pathway.
-
Base (K₂CO₃): An inorganic base like potassium carbonate is crucial for the reductive elimination step, where it neutralizes the HBr generated during the catalytic cycle, thus regenerating the Pd(0) catalyst. The choice of a solid base can also influence the reaction rate and selectivity.
-
Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for many palladium-catalyzed reactions. It can dissolve the reactants and the catalyst system, and its relatively high boiling point allows for reactions to be conducted at elevated temperatures to ensure a reasonable reaction rate.
Experimental Protocol
This protocol is based on established methodologies for the intramolecular Heck cyclization of similar ortho-alkenoxyaryl halides.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| 2-bromo-6-((2-methylallyl)oxy)benzonitrile | 266.12 | 1.0 | 266 mg | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg | 98% |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 | 26.2 mg | 99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | >99% |
| Acetonitrile (CH₃CN) | 41.05 | - | 10 mL | Anhydrous |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-((2-methylallyl)oxy)benzonitrile (266 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), triphenylphosphine (26.2 mg, 0.10 mmol, 10 mol%), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-methyl-4H-chromene-8-carbonitrile.
Expected Outcome
The intramolecular Heck reaction of 2-bromo-6-((2-methylallyl)oxy)benzonitrile is expected to yield 4-methyl-4H-chromene-8-carbonitrile in good to excellent yields, typically in the range of 70-90%, based on analogous transformations reported in the literature.[3]
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Figure 2: Step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating through rigorous monitoring and characterization.
-
Reaction Monitoring: Regular analysis by TLC or GC-MS allows the researcher to track the consumption of the starting material and the formation of the product, confirming that the reaction is proceeding as expected.
-
Product Characterization: The identity and purity of the final product, 4-methyl-4H-chromene-8-carbonitrile, must be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectroscopic data should be consistent with the proposed structure.
-
Reproducibility: The detailed nature of this protocol, including precise quantities, conditions, and purification methods, is intended to ensure high reproducibility in the hands of a competent researcher.
Conclusion
The palladium-catalyzed intramolecular Heck reaction of 2-methallyloxybenzonitrile provides an efficient and reliable method for the synthesis of the 4-methyl-4H-chromene-8-carbonitrile scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
-
Link, J. T. The Intramolecular Heck Reaction. Organic Reactions. 2004 , 60, 157-534. [Link]
-
Yang, C.; Tai, H.; Sun, P. Palladium-catalyzed chemoselective intramolecular cyclization of bromoanilinoalkenenitriles. Journal of the Chemical Society, Perkin Transactions 1. 1997 , 2843-2850. [Link]
-
de Meijere, A.; Meyer, F. E. Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English. 1994 , 33(23-24), 2379-2411. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000 , 100(8), 3009-3066. [Link]
-
Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. 2003 , 103(8), 2945-2964. [Link]
-
Knowles, R. The Intramolecular Heck Reaction. Macmillan Group Meeting. 2004 . [Link]
-
Mori, M.; Ban, Y. The synthesis of heterocyclic compounds by the intramolecular palladium catalyzed reaction. Tetrahedron Letters. 1976 , 17(22), 1807-1810. [Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of nitrile group during ether synthesis
Technical Guide: Chemoselective Ether Synthesis in the Presence of Nitriles
Executive Summary & Core Directive
The Challenge: The nitrile group (
The Solution: Successful etherification in the presence of a nitrile requires orthogonal reactivity . You must select reaction pathways that form the
Quick Decision Matrix:
-
Primary Alkyl Halide + Phenol/Alcohol:
Williamson (Anhydrous NaH) -
Aryl Fluoride (with CN) + Alcohol:
SNAr (Carbonate Base) -
Secondary Alcohol + Phenol:
Mitsunobu (Neutral) -
Acid Sensitive/Tertiary Alcohols:
Avoid Acid Catalysis (Pinner Risk)
Technical Modules: Protocols & Mechanisms
Module A: The Williamson Ether Synthesis (Aliphatic-Aryl Ethers)
Context: Standard Williamson conditions (NaOH/Water/Phase Transfer) are fatal to nitriles due to base-catalyzed hydrolysis.
The Protocol (Nitrile-Safe): Use a non-nucleophilic base in a polar aprotic solvent under strictly anhydrous conditions.
-
Reagents: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (
). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide). Must be dry.
-
Temperature:
to (Avoid reflux if possible).
Step-by-Step Workflow:
-
Deprotonation: Dissolve the alcohol/phenol (1.0 eq) in anhydrous DMF under Argon. Cool to
. Add NaH (1.1 eq) portion-wise.-
Why: NaH generates the alkoxide irreversibly without producing water (generates
gas).
-
-
Alkylation: Add the alkyl halide (containing the nitrile or reacting with a nitrile-phenol) dropwise.
-
Quench: Pour into ice-water only after the reaction is complete to minimize exposure time of the nitrile to aqueous base.
Critical Control Point:
Do NOT use hydroxide bases (NaOH, KOH) or alkoxides in alcohol solvents (NaOEt/EtOH). Reasoning: Hydroxide ions attack the nitrile carbon to form an imidate intermediate, which tautomerizes to an amide.[2]
Module B: Nucleophilic Aromatic Substitution (SNAr)
Context: Ideal for synthesizing diaryl ethers where the nitrile is on the aromatic ring (e.g., 4-fluorobenzonitrile). The nitrile group actually helps this reaction by withdrawing electrons.
The Protocol:
-
Substrate: 2- or 4-Fluorobenzonitrile (Fluorine is the preferred leaving group over Chlorine due to higher electronegativity increasing the rate of the initial nucleophilic attack).
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMSO or NMP.
Mechanism & Advantage: The reaction proceeds via a Meisenheimer Complex . The nitrile acts as an activating group (EWG), stabilizing the negative charge in the intermediate. Because carbonate bases are weak and the solvent is aprotic, hydrolysis is negligible.
Module C: The Mitsunobu Reaction (Secondary Alcohols)
Context: When you need to couple a secondary alcohol with a phenol (containing a nitrile) with stereochemical inversion.
The Protocol:
-
Reagents: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate).[3][4] -
Conditions: THF,
to RT.
Why it works: The reaction occurs under essentially neutral conditions. The activation occurs on the alcohol oxygen (forming a phosphonium intermediate), leaving the nitrile completely untouched.
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Failure Modes
This diagram illustrates the competing pathways between successful etherification and the unwanted hydrolysis side-reaction.
Caption: Pathway comparison showing how aqueous bases trigger nitrile hydrolysis (Red), while anhydrous conditions favor ether formation (Green).
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to select the correct protocol for your specific substrates.
Caption: Logic flow for selecting the optimal synthetic route based on substrate structure.
Troubleshooting & FAQs
Q1: My nitrile converted to an amide during the workup. What happened?
Diagnosis: This is likely "Workup Hydrolysis." Even if your reaction was anhydrous, quenching a basic reaction mixture with water generates hydroxide ions locally. If the reaction is still hot or the quench is too exothermic, the nitrile will hydrolyze. The Fix:
-
Cool the reaction mixture to
before quenching. -
Quench with a buffered solution (saturated
) rather than water or strong acid. -
Perform the extraction quickly.
Q2: Can I use acid-catalyzed dehydration (e.g., ) to make the ether?
Answer: No.
Why: Alcohols + Nitriles + Strong Acid = Pinner Reaction .
In the presence of dry acid (like HCl or
Q3: I am using NaH in DMF, but the yield is low.
Diagnosis: Check your DMF quality. Explanation: DMF decomposes over time to form dimethylamine (a nucleophile) and formic acid. The Fix:
-
Use "Anhydrous" grade DMF packed under inert gas.
-
Alternatively, use DMSO with
if your substrate tolerates it. DMSO solvates cations better, often accelerating reactions without the need for strong bases like NaH.
Comparative Data: Base & Solvent Compatibility
| Base System | Solvent | Nitrile Stability | Reaction Type | Notes |
| NaOH / KOH | Poor | Williamson | High Risk. Hydrolysis to amide is rapid at | |
| NaH | DMF / THF | Excellent | Williamson | Best for primary alkyl halides. Requires anhydrous handling.[5] |
| Acetone / DMSO | Excellent | SNAr / Williamson | Mildest base. Best for phenols reacting with alkyl halides. | |
| DCM / Toluene | Excellent | Alkylation | Very mild, expensive. Used for sensitive substrates. | |
| Alcohol | Fail | Acid Cat. | Pinner Reaction. Forms imidate esters, not ethers. |
References
-
Reactions of Nitriles - Hydrolysis Mechanisms. Chemistry Steps. Retrieved from [Link]
-
The Williamson Ether Synthesis - Protocol & Limitations. Master Organic Chemistry. Retrieved from [Link]
-
Mitsunobu Reaction: Mechanism and Scope. Organic Chemistry Portal. Retrieved from [Link]
-
Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes. ScienceMadness / Tet. Lett.. Retrieved from [Link]
-
Pinner Reaction (Acid-Catalyzed Alcoholysis of Nitriles). Wikipedia (General Reference). Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Claisen Rearrangement for ortho-Methallyl Phenols
Welcome to the technical support center for the Aromatic Claisen Rearrangement. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction, specifically for the synthesis of ortho-methallyl phenols. This guide is structured to address common challenges and provide robust protocols to enhance your experimental success.
Section 1: Understanding the Fundamentals (FAQs)
This section addresses the core principles of the rearrangement, providing the foundational knowledge necessary for effective troubleshooting and optimization.
Q1: What is the fundamental mechanism of the aromatic Claisen rearrangement for a methallyl phenyl ether?
The aromatic Claisen rearrangement is a concerted, intramolecular-sigmatropic rearrangement.[1][2] The process begins with the thermal isomerization of a methallyl aryl ether. Through a highly ordered, six-membered cyclic transition state, the C-O bond of the ether cleaves as a new C-C bond forms between the terminal carbon of the methallyl group and the ortho carbon of the aromatic ring.[3] This initial rearrangement step disrupts the aromaticity of the ring, producing a transient dienone intermediate. This intermediate rapidly tautomerizes to regenerate the stable aromatic phenol, yielding the final ortho-methallyl phenol product.[3][4]
Q2: What are the critical reaction parameters that influence the yield and selectivity?
Optimizing the yield of ortho-methallyl phenols hinges on the careful control of three primary parameters: temperature, solvent, and catalysis.
-
Temperature: Traditionally, this reaction requires high temperatures, often in the range of 180-220 °C, to overcome the activation energy barrier.[4] However, excessive heat can promote undesirable side reactions, including thermal decomposition (charring) and ether cleavage.[4] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar solvents are known to accelerate the rearrangement.[1][2] High-boiling, inert solvents like decalin or N,N-diethylaniline are commonly used for thermal reactions. Running the reaction neat (without solvent) is also a viable option. However, certain non-polar solvents like xylene have been observed to promote radical pathways, which can lead to a mixture of products.[4][5]
-
Catalysis: The use of a catalyst, particularly a Lewis acid, is a powerful strategy to increase the reaction rate and, crucially, lower the required temperature.[6] Lewis acids such as BF₃·OEt₂, ZnCl₂, and AlCl₃ can facilitate the rearrangement under much milder conditions, thereby improving the overall yield and selectivity by minimizing thermal degradation.[7][8][9]
Q3: What are the most common side reactions and byproducts I should be aware of?
Understanding potential side reactions is key to troubleshooting and optimizing your experiments.
-
para-Substituted Phenol: If both ortho positions on the aromatic ring are blocked by substituents, the methallyl group, after initial migration to the ortho position, can undergo a subsequent Cope rearrangement to the para position.[4][10] This can also occur to a lesser extent even with a free ortho position, particularly at very high temperatures.[11]
-
Ether Cleavage: At elevated temperatures, the starting methallyl aryl ether can cleave, resulting in the formation of the parent phenol and methallyl fragments.[4] This is a common source of reduced yield.
-
Charring/Polymerization: Excessively high reaction temperatures or the presence of particularly sensitive functional groups can lead to decomposition and the formation of intractable polymeric material.[4]
-
Radical-Mediated Products: As mentioned, some solvent conditions can favor homolytic cleavage of the ether bond, leading to radical intermediates that can recombine to form a variety of byproducts.[5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of ortho-methallyl phenols.
Table 1: Troubleshooting Common Issues in the Claisen Rearrangement
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low or No Yield | Incomplete Reaction: TLC analysis shows a significant amount of starting material remaining. | 1. Increase Reaction Time: The reaction may simply be slow under the current conditions. Continue monitoring by TLC. 2. Increase Temperature: Cautiously increase the temperature in 10 °C increments. Be mindful that this can also increase side reactions.[4] 3. Introduce a Catalyst: Add a Lewis acid (e.g., 5-10 mol% AlCl₃ or ZnCl₂) to accelerate the reaction, often allowing for lower temperatures and shorter times.[8][12] |
| Thermal Decomposition: The reaction mixture darkens significantly, or charring is observed. | 1. Reduce Temperature: The applied temperature is too high, causing degradation. Lower the temperature and compensate with a longer reaction time.[4] 2. Use a Catalyst: Lewis acids or microwave-assisted methods can promote the rearrangement at milder temperatures, minimizing decomposition.[7] | |
| Substrate/Product Volatility: The starting ether or the product phenol is volatile at the reaction temperature. | 1. Use a Sealed Tube: For small-scale reactions, a sealed tube prevents the escape of volatile components. 2. Ensure Efficient Condenser: When running under reflux, use a high-efficiency condenser and ensure adequate coolant flow.[4] | |
| Formation of para-Product | Steric Hindrance: Both ortho positions are blocked, forcing the subsequent Cope rearrangement. | This is an inherent property of the substrate. The para product is the expected outcome.[4][13] |
| High Temperature: Reaction temperature is excessively high, favoring the thermodynamically driven Cope rearrangement to the para position. | 1. Lower the Temperature: Reducing the reaction temperature often increases selectivity for the kinetically favored ortho product. 2. Consider Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different high-boiling polar solvents.[14] | |
| Formation of Phenol Byproduct | Ether Cleavage: The reaction temperature is high enough to cause homolytic or heterolytic cleavage of the C-O ether bond. | 1. Reduce Temperature: This is the most direct way to minimize cleavage.[4] 2. Use a Catalyzed, Lower-Temperature Protocol: Employing a Lewis acid or microwave-assisted method is highly recommended to avoid the high temperatures that lead to cleavage.[7][15] |
Section 3: Experimental Protocols & Optimization Strategies
This section provides detailed, step-by-step methodologies for performing the Claisen rearrangement under different conditions.
Protocol 1: Standard Thermal Rearrangement
This protocol is a baseline method for conducting the rearrangement without catalysts.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the methallyl aryl ether (1.0 eq) in a high-boiling solvent such as decalin or N,N-diethylaniline (0.1-0.5 M concentration). Alternatively, the reaction can be performed neat.
-
Heating: Heat the reaction mixture to 180-220 °C using an oil bath.[4]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots, diluting them with a suitable solvent (e.g., ethyl acetate), and analyzing by TLC against the starting material. A typical mobile phase is 9:1 hexane:ethyl acetate.
-
Workup: Once the starting material is consumed (as judged by TLC), cool the mixture to room temperature. Dilute the mixture with a solvent like diethyl ether or ethyl acetate.
-
Purification:
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a basic solvent like N,N-diethylaniline was used), water, and brine.
-
To separate the phenolic product from non-acidic impurities, extract the organic layer with 1 M NaOH (aq).
-
Collect the aqueous basic layer, cool it in an ice bath, and carefully acidify with concentrated HCl until the product precipitates.
-
Extract the product back into diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
-
Further Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Rearrangement
This protocol leverages microwave irradiation and catalysis for a rapid and efficient transformation.[7]
-
Reaction Setup: In a microwave-safe reaction vessel, combine the methallyl aryl ether (e.g., 12.5 mmol) and a Lewis acid catalyst (e.g., BF₃·OEt₂, 17.5 mmol) in a minimal amount of a high-boiling solvent like xylene.[7]
-
Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 720W) using short, repeated cycles (e.g., 30 seconds per cycle) to control the temperature.[7]
-
Monitoring: After a few cycles, pause the reaction, cool the vessel, and check the reaction progress by TLC. Continue irradiating until the starting material is consumed. Total reaction times are often very short (5-10 minutes).[7]
-
Workup: After cooling the reaction mixture to room temperature, pour it into water.
-
Purification: Extract the aqueous mixture with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if needed.[7]
Table 2: Optimization Strategies at a Glance
| Parameter | Effect on Yield & Selectivity | Recommendations & Considerations |
| Temperature | Increasing temperature generally increases the reaction rate but can decrease selectivity and lead to decomposition above an optimal point. | Start at the lower end of the typical range (e.g., 180 °C) and increase incrementally. If decomposition occurs, lower the temperature and consider adding a catalyst.[4] |
| Solvent | Polar solvents can accelerate the reaction. The choice can also influence side reactions (e.g., radical pathways in non-polar solvents). | For thermal reactions, high-boiling polar solvents like N,N-diethylaniline or diethylene glycol are good choices.[2][14] For catalyzed reactions, xylene is often suitable.[7] |
| Concentration | The reaction is intramolecular, so concentration effects on the main reaction are minimal. However, very high concentrations can increase the likelihood of intermolecular side reactions at high temperatures. | A starting concentration of 0.1-0.5 M is a reasonable range for reactions in solution.[4] |
| Catalyst | Lewis acids (BF₃·OEt₂, AlCl₃, ZnCl₂) or solid acids (zeolites) can dramatically increase the rate and allow for significantly lower reaction temperatures, improving yield and selectivity.[7][8] | Use catalytic amounts (5-10 mol%) for Lewis acids. Microwave-assisted protocols with catalysts are highly efficient and can significantly reduce reaction times and byproducts.[7][15] |
By understanding the underlying mechanism, anticipating potential side reactions, and systematically applying these troubleshooting and optimization strategies, you can significantly improve the yield and purity of your ortho-methallyl phenol products.
References
-
Rao, K., et al. (n.d.). MICROWAVE INDUCED LEWIS ACID CATALYZED CLAISEN REARRANGEMENT OF O-ALLYLARYL ETHERS. TSI Journals. Retrieved from [Link]
-
Deodhar, D. K., Tipnis, A. S., & Samant, S. D. (2010). Microwave-assisted zeolite catalyzed Claisen rearrangement of allyl aryl ethers under solvent-free conditions. Indian Journal of Chemistry, 49B, 1552-1555. Retrieved from [Link]
-
Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 121(41), 9726-9727. Retrieved from [Link]
-
Berski, S., & Gordon, A. J. (2016). Mechanism of Claisen rearrangement of allyl phenyl ether from perspective of topological analysis of ELF function. Structural Chemistry, 28(2), 463-471. Retrieved from [Link]
-
Dong, V. M. (2002). Development of the Lewis Acid Catalyzed Allenoate-Claisen Rearrangement. Investigations of Enantioselective Catalysis of the Allenoate-Claisen Rearrangement. Studies Towards the Total Synthesis of Erythrolide E. (Doctoral dissertation, California Institute of Technology). Retrieved from [Link]
-
Takeuchi, S., et al. (2018). The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory. Molecules, 23(11), 2990. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 27). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]
-
Tarbell, D. S. (1944). The Claisen Rearrangement. Organic Reactions, 2, 1-48. Retrieved from [Link]
-
Dong, V. M., Fiedler, D., Carlsen, P. H., & MacMillan, D. W. (2002). Development of a new Lewis acid-catalyzed-sigmatropic rearrangement: the allenoate-Claisen rearrangement. Journal of the American Chemical Society, 124(47), 14268-14280. Retrieved from [Link]
-
Tymoshenko, D. O. (2008). Microwave-Assisted Claisen and Aza-Claisen Rearrangements. Mini-Reviews in Organic Chemistry, 5(2), 85-95. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2012). Lewis acid catalyzed Claisen rearrangement: Regioselective synthesis of oxygen, nitrogen, and sulfur heterocycles. Canadian Journal of Chemistry, 90(9), 748-755. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Claisen Rearrangement. Retrieved from [Link]
-
Horikoshi, S., et al. (2014). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. New Journal of Chemistry, 38(12), 6109-6116. Retrieved from [Link]
-
Horikoshi, S., et al. (2014). Microwave-assisted organic syntheses: Microwave effect on intramolecular reactions-the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene. New Journal of Chemistry, 38(12), 6109-6116. Retrieved from [Link]
-
Felpin, F.-X., et al. (2014). A continuous flow process for the Ireland–Claisen rearrangement. RSC Advances, 4(106), 61667-61670. Retrieved from [Link]
-
Wang, Y., et al. (2024). Main Group-Catalyzed Cationic Claisen Rearrangements via Vinyl Carbocations. Organic Letters. Retrieved from [Link]
-
Ashenhurst, J. (2019, November 14). The Cope and Claisen Rearrangements. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
Gati, W., et al. (2019). Aliphatic Ketone Claisen Rearrangement: Troubleshooting the Transetherification Step by Identifying a Stable Acid Catalyst. European Journal of Organic Chemistry, 2019(34), 5941-5945. Retrieved from [Link]
-
Shulgin, A. T., & Baker, A. W. (1960). Solvent Effects on the Claisen Rearrangement of β-Methylallyl Phenyl Ether. The Journal of Organic Chemistry, 25(6), 1025-1027. Retrieved from [Link]
-
Thomson, R. J., & Micalizio, G. C. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic letters, 9(26), 5513–5516. Retrieved from [Link]
-
Slideshare. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Mehl, F., et al. (2007). Optimization of the Microwave-Assisted Ortho Ester Claisen Rearrangement: Application to Monoterpenols. Synthetic Communications, 37(3), 461-467. Retrieved from [Link]
-
Vedantu. (n.d.). Claisen Rearrangement: Mechanism, Steps & Key Examples. Retrieved from [Link]
-
Okada, Y., & Imanari, D. (2012). Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes. International Journal of Organic Chemistry, 2, 38-43. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Claisen Rearrangement. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Claisen rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). US3506724A - Preparation of ortho- and para-nitrophenols.
-
Blay, V. (2017). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. The University of Queensland. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Claisen Rearrangement: Mechanism, Steps & Key Examples [vedantu.com]
- 7. tsijournals.com [tsijournals.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Claisen Rearrangement [organic-chemistry.org]
- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 12. Development of a new Lewis acid-catalyzed [3,3]-sigmatropic rearrangement: the allenoate-Claisen rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]
- 15. benthamdirect.com [benthamdirect.com]
Troubleshooting C-O bond cleavage in 2-methallyloxybenzonitrile reactions
The following technical guide addresses the specific challenges of cleaving the C-O bond in 2-methallyloxybenzonitrile . This substrate presents a unique "perfect storm" of challenges: the steric bulk of the methallyl group, the electronic deactivation of the nitrile, and the potential for metal poisoning by the resulting cyanophenol.
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Deallylation & Ether Cleavage Protocols
Executive Summary
Cleaving the 2-methallyl ether in the presence of an ortho-nitrile group requires navigating a narrow thermodynamic window. The nitrile group (
This guide prioritizes Palladium-Catalyzed Deallylation (Tsuji-Trost) as the primary method due to its chemoselectivity, with Lewis Acid Cleavage as the secondary "hard" protocol.
Part 1: Diagnostic Triage
Before changing reagents, identify your failure mode.
| Symptom | Probable Cause | Immediate Action |
| No Reaction (SM Recovery) | Catalyst poisoning by | Switch to high-activity catalyst system (Pd-dppf) or increase temperature to 60°C. |
| Incomplete Conversion (<50%) | Equilibrium reached; Scavenger exhaustion. | Switch scavenger class (e.g., from Morpholine to NDMBA). |
| New Spot (Lower | Amide formation (Nitrile Hydrolysis). | STOP. Your system is too wet or acidic. Switch to anhydrous Pd conditions. |
| New Spot (Close | Claisen Rearrangement (C-C bond formation). | Reduce temperature below 80°C. |
| Black Precipitate | Catalyst decomposition (Pd black). | Degas solvents more rigorously; add |
Part 2: Protocol 1 — Palladium-Catalyzed Deallylation (The "Standard")
This method relies on the ionization of the C-O bond by Pd(0) to form a
Optimized Workflow
-
Catalyst:
is standard, but + dppf is superior for sterically hindered methallyl groups [1]. -
Scavenger: 1,3-Dimethylbarbituric acid (NDMBA). Avoid simple amines if the reaction stalls; they can compete for Pd coordination.
-
Solvent: Methanol (MeOH) or MeOH/DCM (1:1). Crucial: Protic solvents accelerate the oxidative addition step for allyl ethers [2].
Step-by-Step Protocol
-
Preparation: In a glovebox or under Argon, charge a flask with 2-methallyloxybenzonitrile (1.0 equiv) and NDMBA (1.2 equiv).
-
Solvation: Dissolve in degassed MeOH (0.1 M).
-
Catalyst Addition: Add
(5 mol%). If the substrate is recalcitrant, use (2.5 mol%) and dppf (5 mol%). -
Reaction: Stir at 30–40°C . Note: Methallyl groups require slightly higher energy than simple allyl groups due to the steric bulk of the methyl group.
-
Monitoring: Check TLC every 30 mins.
-
Workup: Evaporate MeOH. Redissolve in DCM. Wash with saturated
(removes barbituric acid byproducts). The product, 2-hydroxybenzonitrile, will remain in the organic layer.
Troubleshooting FAQ
Q: The reaction starts but stops at 60% conversion. Adding more catalyst doesn't help. A: You are likely facing Product Inhibition . The product, 2-hydroxybenzonitrile, is a phenol with an ortho-nitrile. This structure is an excellent bidentate ligand (O, N coordination) for Palladium.
-
Fix: Add a "competitor" ligand like excess
(10 mol%) to displace the product from the metal center, or switch to a bulky biaryl phosphine ligand (e.g., XPhos) that prevents product coordination.
Q: I see a side product that looks like the starting material but is slightly more polar. A: This is likely the Claisen Rearrangement product (3-(2-methylallyl)-2-hydroxybenzonitrile). Even though Claisen usually requires high heat, Pd(II) can catalyze this rearrangement at lower temperatures (Lewis acid mechanism).
-
Fix: Ensure your reaction stays basic/neutral. Add
(0.5 equiv) to buffer the system.
Part 3: Protocol 2 — Lewis Acid Cleavage (The "Nuclear Option")
Use this only if Pd-catalysis fails. The risk here is the hydrolysis of the nitrile group to a primary amide (
Optimized Workflow
-
Reagent:
(Boron Trichloride) is preferred over . is often too aggressive and can attack the nitrile. -
Additive: Pentamethylbenzene (Scavenger for the methallyl cation). Without a scavenger, the cleaved methallyl cation will polymerize or re-alkylate the ring (Friedel-Crafts).
Step-by-Step Protocol
-
Cooling: Cool a solution of substrate in anhydrous DCM to -78°C .
-
Addition: Add Pentamethylbenzene (2.0 equiv).
-
Acid: Dropwise add
(1.0 M in DCM, 1.2 equiv). -
Warming: Allow to warm slowly to 0°C. Do not exceed 0°C.
-
Quench: Quench at 0°C with MeOH. Do not use water initially. The MeOH forms volatile borates.
Troubleshooting FAQ
Q: My nitrile disappeared and I have a very polar spot. A: You hydrolyzed the nitrile to an amide. This happens if moisture is present or if the workup is too acidic/hot.
-
Fix: Ensure strict anhydrous conditions. Quench with pH 7 buffer, not HCl.
Part 4: Decision Logic & Mechanism
Diagram 1: Reaction Pathway & Decision Tree
This diagram illustrates the divergence between successful deprotection, catalyst poisoning, and the unwanted Claisen rearrangement.
Caption: Mechanistic pathways for 2-methallyloxybenzonitrile. Green paths indicate success; red paths indicate common failure modes.
Diagram 2: Troubleshooting Workflow
Follow this logic to resolve stalled reactions.
Caption: Step-by-step troubleshooting logic for stalled Palladium-catalyzed deallylation.
References
-
Tsuji-Trost Reaction Mechanism & Ligand Effects
-
Trost, B. M., & Van Vranken, D. L. (1996).[1] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Source:
-
-
Solvent Effects in Allyl Ether Cleavage
-
Lewis Acid Cleavage of Aryl Ethers
- Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249–282.
-
Source:
-
Claisen Rearrangement Overview
- Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002.
-
Source:
Sources
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Allyl Ethers [organic-chemistry.org]
- 3. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Removing unreacted methallyl chloride from 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile
Technical Support Center: Purification of 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions for the purification of this compound, specifically focusing on the removal of unreacted methallyl chloride. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and reproducibility.
Initial Assessment: Understanding the Components
Effective purification begins with a thorough understanding of the physical and chemical properties of both the desired product and the primary impurity, unreacted methallyl chloride. A significant disparity in these properties, particularly the boiling point, is the cornerstone of a successful separation strategy.
| Property | Methallyl Chloride (Impurity) | This compound (Product) | Rationale for Separation |
| Molecular Weight | 90.55 g/mol [1] | ~187.23 g/mol (Calculated) | The substantial difference in mass contributes to a large boiling point differential. |
| Boiling Point | 71-72 °C[2][3] | Estimated >250 °C | The >150 °C difference makes distillation an exceptionally effective method for bulk removal.[4][5] |
| Structure | The product is significantly more polar and larger, allowing for chromatographic separation.[6] | ||
| Solubility | Insoluble in water[7] | Expected to be insoluble in water, soluble in organic solvents. | Both compounds favor the organic phase, necessitating methods other than simple extraction with water alone. |
| Reactivity | Potent alkylating agent[1]; hydrolyzes in water. | Generally stable, but the nitrile group can be sensitive to strong acid/base. | The reactivity of methallyl chloride can be exploited by quenching it to form more easily removable byproducts.[8][9] |
Purification Workflow: A Strategic Overview
The purification process is best approached in a stepwise manner, starting with bulk removal of the volatile impurity and proceeding to finer purification techniques.
Caption: General workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method to remove the majority of unreacted methallyl chloride after the reaction?
A1: Distillation is the most effective and straightforward method. Due to the large difference in boiling points (>150 °C) between methallyl chloride (~72 °C) and your product (estimated >250 °C), a simple distillation is highly effective.[4][5] This will remove both the reaction solvent (if it is also volatile) and the bulk of the excess methallyl chloride. For products that may be sensitive to high temperatures, distillation under reduced pressure (vacuum distillation) is recommended as it lowers the boiling points of the components.
Q2: After distillation, I can still detect the sharp odor of methallyl chloride. How do I remove these trace amounts?
A2: Trace amounts of volatile impurities can be removed through several methods:
-
Aqueous Workup with a Base: Washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO₃), can help hydrolyze the remaining methallyl chloride to methallyl alcohol and related salts, which are then extracted into the aqueous layer.[8][9]
-
High Vacuum: Placing the product on a high vacuum line (using a Schlenk line or rotary evaporator with a good vacuum pump) for several hours can effectively remove residual volatile organic compounds.
-
Flash Column Chromatography: This is a highly effective method for separating compounds based on polarity.[6] Since methallyl chloride is significantly less polar than the benzonitrile product, it will elute much faster from a silica gel column, allowing for excellent separation.
Q3: How can I confirm that all the methallyl chloride has been removed?
A3: Analytical techniques are essential for validation.
-
Thin-Layer Chromatography (TLC): TLC is a quick way to monitor the purification. Unreacted methallyl chloride will have a high Rf value (it will travel far up the plate) in typical solvent systems (e.g., ethyl acetate/hexanes) and should be completely absent in the final product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The characteristic peaks for methallyl chloride (protons on the double bond and the CH₂Cl group) will be absent in the spectrum of the pure product.
-
Gas Chromatography (GC): For highly accurate quantification of volatile impurities, GC is the ideal method.
Q4: Is recrystallization a suitable final purification step?
A4: Recrystallization is an excellent technique for purifying nonvolatile organic solids.[10] If your product, this compound, is a solid at room temperature or can be induced to crystallize, this method is highly recommended for achieving high purity.[11][12] The process involves dissolving the compound in a hot solvent and allowing it to cool slowly, during which pure crystals form, leaving impurities behind in the solvent.
Troubleshooting Guide
This decision tree helps diagnose and solve common issues encountered during the purification process.
Caption: Troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Bulk Removal by Vacuum Distillation
-
Rationale: To efficiently remove the low-boiling methallyl chloride and reaction solvent from the high-boiling product without requiring excessive heat, which could cause product decomposition.
-
Procedure:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Transfer the crude reaction mixture to the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Begin stirring and slowly apply vacuum. You will first observe the solvent distilling off.
-
The fraction containing methallyl chloride will distill at a low temperature (e.g., <30 °C at 20 mmHg). Collect this in a cooled receiving flask.
-
Once the volatile components are removed, the distillation will slow or stop. The temperature required to distill the product will be significantly higher. At this point, you can stop the distillation.
-
Vent the system carefully before turning off the vacuum pump. The remaining material in the distillation flask is your crude product, now largely free of methallyl chloride.
-
Protocol 2: Purification via Aqueous Workup
-
Rationale: To neutralize and remove acidic byproducts and hydrolyze residual reactive electrophiles like methallyl chloride.
-
Procedure:
-
Dilute the crude product from Protocol 1 with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[9]
-
Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Protocol 3: Purification by Flash Column Chromatography
-
Rationale: To separate the product from non-volatile impurities and any remaining methallyl chloride based on differential adsorption to a stationary phase.[6][13]
-
Procedure:
-
Select a Solvent System: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value for your product of ~0.3.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product from the previous step in a minimal amount of the eluent (or DCM) and load it onto the top of the silica gel.
-
Elute the Column: Begin running the eluent through the column, applying positive pressure. Collect fractions in test tubes.
-
Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
References
- Vertex AI Search. (2023, September 26). Fractional vs.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 24). The Chemistry of Methallyl Chloride (CAS 563-47-3)
- Science Publications. (n.d.).
- University of California, Los Angeles. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). Methallyl chloride.
- Labex. (n.d.).
- Wikipedia. (n.d.). Methallyl chloride.
- Biotage. (2023, January 30).
- CAMEO Chemicals. (n.d.). METHALLYL CHLORIDE.
- Chem Not Cheem. (2020, December 5).
- Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica.
- SOP: CRYSTALLIZ
- Modus. (2023, July 3).
- ChemicalBook. (n.d.). alpha-Methallyl chloride(563-52-0).
- extraktLAB. (2025, July 15).
- Luna Technologies. (n.d.).
- ResearchGate. (2025, February 16).
- Science Publications. (n.d.). Volatile Organic Compounds Removal Methods: A Review.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- CABI Digital Library. (n.d.). Volatile Organic Compounds removal methods: a review.
- Scientech. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Alen. (2025, August 7). What are Volatile Organic Compounds (VOCs) and How to Remove Them.
- SafeWell. (n.d.).
- Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid)
- Organic Syntheses Procedure. (n.d.).
- Benchchem. (n.d.).
- Reddit. (2019, January 25). Any advice quenching methacryloyl chloride in a reaction mixture? Tried what I found online with little success. : r/chemistry.
- Google Patents. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-methyl- (CAS 529-19-1).
- PrepChem.com. (n.d.). Synthesis of 2-cyanophenol.
- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?
- ResearchGate. (2016, March 9).
- Google Patents. (n.d.). US4870220A - Process for manufacturing methallyl chloride.
- PubChem. (n.d.). (((2-Methylprop-2-en-1-yl)oxy)methyl)benzene.
- Guidechem. (2023, June 5). How to Prepare 2-Cyanophenol? - FAQ.
- EPA. (2025, October 15). 2-[2-(Hydroxymethyl)phenoxy]benzonitrile Properties.
- MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- Patsnap Eureka. (2010, July 21). Method for preparing 2-cyanophenol.
- Chem-Impex. (n.d.). 2-Cyanophenol.
- ChemicalBook. (n.d.). 2-Cyanophenol synthesis.
- Wikipedia. (n.d.). Methacrylonitrile.
- Google Patents. (n.d.). US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
- PMC. (n.d.). 3-(Prop-2-yn-1-yloxy)phthalonitrile.
- PubChem. (n.d.). 2-((2-Methyl-1-oxo-2-propen-1-yl)oxy)benzoic acid.
- PubChem. (n.d.). 2-Methyl-2-[(prop-2-en-1-yl)oxy]butane.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methallyl chloride - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
- 5. lunatechequipment.com [lunatechequipment.com]
- 6. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recrystallization [sites.pitt.edu]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselectivity in Radical Cyclizations of Allyl Aryl Ethers
The following guide serves as a Technical Support Center for researchers investigating the radical cyclization of allyl aryl ethers. It is designed to troubleshoot regioselectivity issues (5-exo vs. 6-endo) using mechanistic insights and proven experimental protocols.
Current Status: Operational Topic: Controlling 5-exo-trig vs. 6-endo-trig Selectivity Audience: Synthetic Chemists, Medicinal Chemists
Core Mechanistic Logic (The "Why")
In the radical cyclization of o-haloallyl aryl ethers, the aryl radical is the key intermediate. The regiochemical outcome is dictated by the competition between kinetic control (favoring 5-exo) and thermodynamic control/rearrangement (favoring 6-endo).
The Decision Matrix
-
Default Pathway (5-exo): According to Baldwin’s rules and stereoelectronic orbital overlap, the aryl radical preferentially attacks the terminal carbon of the allyl group. This forms a primary alkyl radical and a 5-membered ring (dihydrobenzofuran ).
-
The "Chroman" Challenge (6-endo): Forming the 6-membered chroman ring requires overcoming the kinetic bias. This is achieved via:
-
Steric Blocking: Substituents at the internal alkene position retard the 5-exo attack.
-
Rearrangement: A "neophyl-like" rearrangement where the initially formed 5-exo radical isomerizes to the more stable 6-endo radical before hydrogen atom transfer (HAT).
-
Acyl Radical Substitution: Switching from aryl radicals (Ar•) to acyl radicals (Ar-CO•) changes the SOMO-LUMO interactions, often favoring 6-endo cyclization to form chroman-4-ones.
-
Troubleshooting & FAQs
Module A: Substrate Design & Intrinsic Bias
Q: I am using a simple o-iodoallyl aryl ether, but I only get the dihydrobenzofuran (5-exo). How do I force 6-endo cyclization? A: The unsubstituted system has a high kinetic barrier to 6-endo closure.
-
Solution 1 (Substituent Effect): Introduce a substituent (e.g., -Me, -Cl) at the 2-position of the allyl group (the internal carbon). This creates steric hindrance in the 5-exo transition state, slowing it down and allowing the 6-endo pathway to compete.
-
Solution 2 (Rearrangement): If you cannot change the substrate, you must slow down the trapping step (see Module B).
Q: Does the electronic nature of the aryl ring affect regioselectivity? A: Yes, but subtly. Electron-withdrawing groups (EWGs) on the aryl ring make the aryl radical more electrophilic, increasing the rate of cyclization onto electron-rich alkenes. However, this usually accelerates the kinetically favored 5-exo path. To shift selectivity, you typically need to manipulate the alkene or the reaction conditions , not just the aryl ring electronics.
Module B: Reagent & Catalyst Selection
Q: I'm using Bu3SnH/AIBN. Can I get 6-endo products? A: Generally, no. Tributyltin hydride is an excellent H-atom donor. It traps the kinetically formed 5-exo radical immediately (k_H > 10^6 M^-1 s^-1).
-
Troubleshooting: To access the 6-endo product via rearrangement, you must use low concentrations of SnH (syringe pump addition) or switch to a slower H-atom donor (e.g., (TMS)3SiH) to allow the 5-exo radical time to rearrange to the thermodynamic 6-endo radical.
Q: Can Photoredox catalysis offer better control than Tin? A: Absolutely. Photoredox allows for "switchable" selectivity based on the Hydrogen Atom Transfer (HAT) agent.[1]
-
For 5-exo: Use a polarity-matched thiol (e.g., thiophenol). Fast HAT traps the kinetic product.
-
For 6-endo: Use a reductant like Hantzsch Ester (HEH) with limited solubility or lower HAT rates.[1] This allows the initial 5-exo radical to undergo a neophyl-type rearrangement to the 6-endo radical before being trapped.
Module C: SmI2-Mediated Cyclizations
Q: When should I use Samarium Diiodide (SmI2)? A: SmI2 is ideal when you want to avoid toxic tin reagents or when you need to perform a reductive cyclization (e.g., from an aldehyde/ketone rather than a halide).
-
Note: SmI2-mediated cyclization of o-allyloxy benzaldehydes (forming ketyl radicals) often favors 5-exo cyclization to form benzofuran derivatives. To get chromans, you often need to use o-iodo aryl ethers and exploit the specific coordination geometry of Sm(III) intermediates, often requiring HMPA or water as additives to boost the reducing power.
Visualizing the Pathways (Graphviz)
The following diagram maps the decision tree for controlling regioselectivity.
Caption: Mechanistic divergence in allyl aryl ether cyclization. Note the critical "Neophyl Rearrangement" path (dashed red) allowing conversion of the kinetic 5-exo intermediate to the thermodynamic 6-endo product under slow HAT conditions.
Experimental Protocols
Protocol A: Standard 5-exo-trig Cyclization (Dihydrobenzofuran Synthesis)
Use this for rapid access to the 5-membered ring system.
-
Reagents: o-Iodoallyl aryl ether (1.0 equiv), Bu3SnH (1.1 equiv), AIBN (0.1 equiv).
-
Solvent: Degassed Benzene or Toluene (0.05 M).
-
Procedure:
-
Dissolve the substrate and AIBN in degassed solvent under Argon.
-
Heat to reflux (80°C).
-
Add Bu3SnH slowly via syringe (over 10-15 min) to minimize direct reduction of the halide without cyclization.
-
Monitor by TLC (typically complete in 1-2 h).
-
Workup: Cool, concentrate, and remove tin residues using KF/Silica gel method or washing with 10% aqueous KF.
-
-
Expected Outcome: >90% regioselectivity for dihydrobenzofuran .
Protocol B: Reagent-Controlled 6-endo-trig (Chroman Synthesis via Photoredox)
Based on the principle of "Switchable Selectivity" via HAT rate control.
-
Reagents: o-Bromoallyl aryl ether (1.0 equiv), fac-Ir(ppy)3 (1.0 mol%), Hantzsch Ester (HEH) (1.5 equiv), K2CO3 (2.0 equiv).
-
Solvent: MeCN/H2O (10:1) (0.02 M) – Note: Water cosolvent limits HEH solubility, slowing HAT.
-
Procedure:
-
Combine substrate, catalyst, HEH, and base in a vial.
-
Add solvent and sparge with Argon for 15 min.
-
Irradiate with Blue LEDs (450 nm) at room temperature for 24 h.
-
-
Mechanism: The excited Ir(III)* reduces the aryl bromide (via oxidative quenching or reductive quenching cycle depending on additives). The aryl radical cyclizes 5-exo. Due to the low concentration of soluble HEH, the 5-exo radical rearranges to the 6-endo radical before H-abstraction.
-
Expected Outcome: Major product is chroman (via rearrangement).
Quantitative Data Summary
| Variable | Condition | Favored Pathway | Mechanistic Driver |
| Alkene Substituent | Unsubstituted | 5-exo | Kinetic control (Baldwin's Rules) |
| 2-Substituted (e.g., Cl, Me) | 6-endo | Steric hindrance destabilizes 5-exo TS | |
| H-Atom Donor | High Conc. / Fast (Thiol, SnH) | 5-exo | Traps kinetic radical immediately |
| Low Conc. / Slow (HEH, dilute SnH) | 6-endo | Allows time for rearrangement | |
| Radical Type | Aryl Radical (Ar•) | 5-exo | High reactivity, early TS |
| Acyl Radical (Ar-CO•) | 6-endo | Somo-Lumo orbital control (Chroman-4-ones) |
References
-
Baldwin's Rules & Kinetic Control
-
Substituent Effects (Chlorine-directed 6-endo)
-
Snider, B. B.; Kwon, T. "Control of the regioselectivity of oxidative free-radical cyclizations by addition to haloalkenes." J. Org. Chem., 1990 , 55, 4786–4788. Link
-
-
Switchable Photoredox Cyclization (Mechanism Source)
-
Wilde, M. M., et al. "Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis." ChemRxiv (Preprint/Figshare), 2022 . Link
-
-
SmI2 Mediated Cyclizations
-
Molander, G. A.; Harris, C. R. "Sequencing Reactions with Samarium(II) Iodide." Chem. Rev., 1996 , 96, 307–338. Link
-
-
Neophyl Rearrangement in Radical Cyclization
-
Beckwith, A. L. J.; O'Shea, D. M. "Kinetics and mechanism of the rearrangement of the 2-phenyl-3-butenyl radical." J. Chem. Soc., Perkin Trans. 2, 1986 , 2141–2146. Link
-
Sources
Solvent effects on the thermal rearrangement of 2-(2-methylallyloxy)benzonitrile
The following technical guide details the solvent effects on the thermal rearrangement of 2-(2-methylallyloxy)benzonitrile (also known as 2-methallyloxybenzonitrile). This transformation is a critical step in the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives, which are key intermediates for 5-HT3 receptor antagonists like Zatosetron .
Topic: Optimization of 2-(2-methylallyloxy)benzonitrile Thermal Rearrangement Document ID: TS-ORG-2024-085 Applicable Compounds: 2-(2-methylallyloxy)benzonitrile, 5-chloro-2-(2-methylallyloxy)benzonitrile.
Executive Summary
The thermal rearrangement of 2-(2-methylallyloxy)benzonitrile is an aromatic Claisen rearrangement . The reaction proceeds via a concerted [3,3]-sigmatropic shift to yield the ortho-allyl phenol intermediate, 3-(2-methylallyl)-2-hydroxybenzonitrile .
Critical Solvent Effect: The choice of solvent dictates not only the reaction rate but also the product distribution (intermediate phenol vs. cyclized dihydrobenzofuran).
-
Polar Aprotic/Basic Solvents (e.g., NMP, N,N-Diethylaniline): Accelerate the rearrangement via transition state stabilization while suppressing acid-catalyzed cyclization. This allows for the isolation of the phenol intermediate.
-
Acidic/Neutral Solvents (e.g., Formic Acid, Phenolic melts): Promote the subsequent cyclization to 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile via a 5-exo-trig mechanism.
Mechanism & Pathway Visualization
The reaction involves two distinct phases: the sigmatropic rearrangement and the optional cyclization.
Figure 1: Reaction pathway showing the bifurcation controlled by solvent acidity and polarity.
Solvent Selection Guide
The following table compares standard solvents used for this rearrangement.
| Solvent | Boiling Point | Polarity (Dielectric) | Reaction Rate | Product Outcome | Recommended For |
| N-Methylpyrrolidone (NMP) | 202°C | High ( | Fast | Phenol (Stops at intermediate) | Isolation of phenol; Large scale synthesis. |
| N,N-Diethylaniline (DEA) | 217°C | Moderate | Moderate | Phenol | Classic method; Basic nature scavenges trace acid. |
| Diphenyl Ether | 258°C | Low | Slow | Phenol | Very high temperature reactions; difficult removal. |
| Formic Acid | 100°C | High | Fast | Dihydrobenzofuran | Direct one-pot synthesis of the cyclized product. |
| Decalin | 190°C | Very Low | Very Slow | Phenol | Kinetic studies only; not recommended for synthesis. |
Technical Insight: The transition state of the Claisen rearrangement is more polar than the ground state. Therefore, polar solvents like NMP lower the activation energy, significantly increasing the rate compared to non-polar solvents like decalin [1].
Optimized Experimental Protocol
Objective: Synthesis of 3-(2-methylallyl)-2-hydroxybenzonitrile (Phenol Intermediate). Based on the synthesis of Zatosetron intermediates [2, 3].[1]
Materials
-
Substrate: 2-(2-methylallyloxy)benzonitrile (1.0 eq)
-
Solvent: N-Methylpyrrolidone (NMP) (5-10 volumes)
-
Inert Gas: Nitrogen or Argon
Procedure
-
Setup: Charge a reaction vessel with 2-(2-methylallyloxy)benzonitrile and NMP. Equip with a mechanical stirrer, internal thermometer, and reflux condenser.
-
Inerting: Purge the system with nitrogen for 15 minutes to remove oxygen (prevents oxidative degradation of the phenol product).
-
Heating: Heat the mixture to 190–200°C (internal temperature).
-
Note: If using N,N-diethylaniline, reflux at ~215°C.
-
-
Monitoring: Monitor by HPLC or TLC. The reaction typically requires 4–8 hours .
-
Endpoint: Disappearance of the starting ether.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water and extract with ethyl acetate or toluene.
-
Wash the organic layer with 1M HCl (to remove NMP/amine traces) and then brine.
-
-
Purification: The crude phenol is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc).
Optional: Cyclization to Dihydrobenzofuran
To convert the isolated phenol to 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile :
-
Dissolve the phenol in Formic Acid (88-98%) .
-
Heat to reflux (~100°C) for 2–4 hours.
-
Pour onto ice/water and filter the precipitated solid.
Troubleshooting & FAQs
Q1: Why is my reaction yield low, with significant tar formation?
Diagnosis: Oxidative polymerization of the phenol product. Solution:
-
Oxygen Exclusion: The product is an electron-rich phenol susceptible to oxidation at high temperatures. Ensure a rigorous nitrogen sparge before heating.
-
Solvent Quality: Use distilled NMP or DEA. Old amine solvents can contain N-oxides which promote side reactions.
Q2: I see a mixture of phenol and cyclized product. How do I control this?
Diagnosis: Trace acidity or excessively high temperatures in neutral solvents. Solution:
-
To favor Phenol: Add a base scavenger (e.g., 1-2% K2CO3 or use N,N-diethylaniline as solvent) to neutralize any trace acid that catalyzes cyclization.
-
To favor Cyclization: Do not attempt to separate; drive the reaction to completion by adding an acid catalyst (e.g., p-TsOH) or switching to the Formic Acid protocol after the rearrangement is complete.
Q3: Can I use a lower boiling solvent like Toluene?
Diagnosis: Insufficient thermal energy. Solution: No. The activation energy for aromatic Claisen rearrangement typically requires temperatures >180°C. Toluene (bp 110°C) is too cold. If you must use a lower boiling solvent, you will need a Lewis Acid catalyst (e.g., BCl3 or Et2AlCl), but this changes the mechanism and selectivity (often favoring para-rearrangement or cleavage).
Q4: The reaction is too slow even at 200°C.
Diagnosis: Solvent polarity effect. Solution: Ensure you are using a polar solvent like NMP or Sulfolane. If using a non-polar solvent like Decalin or Diphenyl Ether, the rate will be significantly slower (up to 10-50x slower) due to lack of transition state stabilization [1].
References
-
Gajewski, J. J. (1997). "The Claisen Rearrangement. Response to Solvents and Substituents: The Case for Both Hydrophobic and Hydrogen Bond Acceleration".[2] Accounts of Chemical Research, 30(5), 219–225. Link
-
Robertson, D. W., et al. (1992). "Zatosetron, a potent, selective, and long-acting 5-HT3 receptor antagonist: Synthesis and structure-activity relationships".[1] Journal of Medicinal Chemistry, 35(2), 310–319. Link
-
Burks, J. E., et al. (1993). "Synthesis of Zatosetron Maleate". Organic Process Research & Development (Related Patents: EP0307172).[3] Link
Sources
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile
Topic: 1H NMR Chemical Shifts of 2-[(2-methylprop-2-en-1-yl)oxy]benzonitrile Content Type: Publish Comparison Guide
Executive Summary & Strategic Utility
In the landscape of heterocyclic synthesis, This compound (hereafter 2-methallyloxybenzonitrile ) serves as a critical "pivot" intermediate. Unlike its unsubstituted allylic analogs, this compound possesses a quaternary center at the vinyl position, making it a specialized substrate for aromatic Claisen rearrangements .
This guide provides a definitive spectral analysis of 2-methallyloxybenzonitrile, contrasting its 1H NMR signature against its primary analog, 2-(allyloxy)benzonitrile , and its precursor, 2-hydroxybenzonitrile . The focus is on the diagnostic utility of the methallyl group's spectral fingerprint—specifically the singlet multiplicity of the ether methylene—which serves as a " go/no-go " quality control marker during synthesis.
Spectral Performance & Assignment
The 1H NMR spectrum of 2-methallyloxybenzonitrile in CDCl₃ is characterized by a distinct lack of vicinal coupling in the aliphatic region, a feature that distinguishes it from standard allyl ethers.
Detailed Chemical Shift Data (400 MHz, CDCl₃)
| Moiety | Proton Type | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| Aromatic | H-6 (ortho to CN) | 7.55 – 7.60 | dd | 1H | Deshielded by anisotropic effect of cyano group. | |
| Aromatic | H-4 (para to O) | 7.45 – 7.52 | td | 1H | Resonates downfield due to resonance effects. | |
| Aromatic | H-5 (meta to O) | 6.98 – 7.05 | t | 1H | Shielded relative to H-6/H-4. | |
| Aromatic | H-3 (ortho to O) | 6.92 – 6.98 | d | 1H | Strongly shielded by electron-donating alkoxy group. | |
| Olefinic | =CH₂ (terminal) | 5.00 – 5.15 | m (or 2x s) | 2H | - | Geminal protons; often appear as two narrow singlets. |
| Ether | O-CH₂ | 4.53 – 4.58 | s | 2H | - | Diagnostic Peak: Singlet due to lack of vicinal H. |
| Methyl | Allylic -CH₃ | 1.82 – 1.88 | s | 3H | - | Characteristic allylic methyl singlet. |
The "Singlet" Diagnostic
The most critical performance metric for identifying this compound is the O-CH₂ signal at ~4.55 ppm .
-
In 2-methallyloxybenzonitrile: This signal is a singlet . The adjacent carbon is quaternary (C-CH3), preventing vicinal coupling.
-
In 2-allyloxybenzonitrile: This signal is a doublet (
Hz) due to coupling with the adjacent vinyl proton (=CH-).
Comparative Analysis: Methallyl vs. Allyl vs. Precursor
To validate the synthesis of 2-methallyloxybenzonitrile, one must objectively compare it against the starting material and the most common side-product/analog.
Comparative Shift Table
| Feature | 2-Methallyloxybenzonitrile (Target) | 2-(Allyloxy)benzonitrile (Alternative) | 2-Hydroxybenzonitrile (Precursor) |
| Ether Methylene | Singlet ( | Doublet ( | None |
| Vinyl Proton | None (Quaternary C) | Multiplet ( | None |
| Terminal Alkene | 2H ( | 2H ( | None |
| Methyl Group | Singlet ( | None | None |
| Hydroxyl Proton | None | None | Broad Singlet ( |
Spectral Logic Flow
The following diagram illustrates the decision logic for confirming the product structure based on 1H NMR data.
Figure 1: NMR Decision Tree for validating 2-methallyloxybenzonitrile synthesis against common analogs.
Experimental Protocols
Synthesis of 2-Methallyloxybenzonitrile
This protocol utilizes a standard Williamson ether synthesis. The choice of methallyl chloride over the bromide is often preferred for cost, though the bromide reacts faster. Potassium carbonate is selected as the base to minimize hydrolysis of the nitrile group.
Reagents:
-
2-Hydroxybenzonitrile (1.0 eq)
-
3-Chloro-2-methylprop-1-ene (Methallyl chloride) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile in DMF (0.5 M concentration).
-
Deprotonation: Add anhydrous K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion. The solution may turn yellow.
-
Alkylation: Add KI (catalyst) followed by the dropwise addition of methallyl chloride.
-
Reaction: Heat the mixture to 60°C (if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.7).
-
Workup:
-
Cool to room temperature.
-
Pour into ice-water (5x reaction volume).
-
Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.
-
Dry over MgSO₄ and concentrate in vacuo.[1]
-
-
Purification: Usually obtained as a clear oil. If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
NMR Sample Preparation
To ensure the shifts match the data above:
-
Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or stored over basic alumina if the compound is acid-sensitive (though nitriles are generally robust).
-
Concentration: Dissolve ~10 mg of oil in 0.6 mL of solvent.
-
Reference: Ensure the solvent peak (CHCl₃ residue) is calibrated to 7.26 ppm .
Mechanistic Context: Why This Compound?
The primary utility of 2-methallyloxybenzonitrile lies in its ability to undergo the Claisen Rearrangement .
-
Pathway: Upon heating (>180°C or Lewis Acid catalysis), the compound undergoes a [3,3]-sigmatropic rearrangement.
-
Product: The allyl group migrates to the ortho position, restoring the phenol.
-
Advantage: The methallyl group ensures the formation of a 2,2-dimethyl-2,3-dihydrobenzofuran or 2,2-dimethylchroman scaffold after subsequent cyclization, which are privileged structures in bioactive molecules (e.g., Vitamin E analogs).
Figure 2: The Claisen Rearrangement pathway for 2-methallyloxybenzonitrile.
References
-
Williamson Ether Synthesis Protocols
-
Organic Syntheses, Coll. Vol. 3, p. 140 (1955). "o-n-Butoxynitrobenzene". (General protocol adaptation for O-alkylation of nitrophenols/benzonitriles). Link
-
-
Claisen Rearrangement of Methallyl Ethers
-
Lutz, R. P. (1984). "Catalysis of the Cope and Claisen rearrangements". Chemical Reviews, 84(3), 205-247. (Mechanistic grounding for the rearrangement of methallyl ethers). Link
-
-
NMR Data Verification (General Benzonitrile Shifts)
-
Synthesis of 2-methallyloxybenzonitrile
-
Borgulya, J., Madeja, R., Fahrni, P., Hansen, H. J., Schmid, H., & Barner, R. (1973). "Claisen-Umlagerungen von Allyl-aryl-äthern". Helvetica Chimica Acta, 56(1), 14-75. (Foundational paper describing synthesis and rearrangement of various allyl aryl ethers). Link
-
Sources
A Comparative Guide to the Infrared Nitrile Stretch of 2-Methallyloxybenzonitrile
For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to elucidate the functional groups within a molecule.[1][2][3] This guide provides an in-depth analysis of the nitrile (-C≡N) stretching frequency in 2-methallyloxybenzonitrile, a key vibrational mode for structural confirmation. We will delve into the theoretical underpinnings, present a comparative analysis with related structures, and provide a robust experimental protocol for obtaining high-fidelity spectral data.
The Vibrational Signature of the Nitrile Group
The carbon-nitrogen triple bond of a nitrile functional group possesses a characteristic stretching vibration that gives rise to a sharp and typically intense absorption band in the infrared spectrum.[4][5] This absorption occurs in a relatively uncongested region of the spectrum, generally between 2200 and 2300 cm⁻¹, making it a highly diagnostic peak.[6][7] The precise frequency of this vibration is exquisitely sensitive to the local electronic environment of the nitrile group, providing valuable insights into the molecular structure.
Predicting the Nitrile Stretch of 2-Methallyloxybenzonitrile: A Comparative Analysis
While an experimental spectrum for 2-methallyloxybenzonitrile is not publicly available in spectral databases, we can confidently predict its nitrile stretching frequency by examining the electronic effects of its substituents on a benzonitrile scaffold.
1. The Benzonitrile Baseline: Benzonitrile, the parent aromatic nitrile, exhibits its -C≡N stretching frequency in the range of 2240-2220 cm⁻¹.[4][5] This is lower than the typical range for saturated nitriles (2260-2240 cm⁻¹) due to the conjugation of the nitrile's π-system with the aromatic ring. This conjugation delocalizes electron density, slightly weakening the C≡N bond and thus lowering the energy (and frequency) required to excite its stretching vibration.[4][5]
2. The Influence of the 2-Methallyloxy Group: The 2-methallyloxy group, an ether linkage at the ortho position, is expected to influence the electronic environment of the nitrile group through a combination of inductive and resonance effects.
-
Inductive Effect: The oxygen atom of the ether is electronegative and will withdraw electron density from the aromatic ring through the sigma bond framework. This effect, in isolation, would strengthen the nitrile bond and slightly increase the stretching frequency.
-
Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density in the ring, which can be further delocalized into the nitrile group. This increased electron density in the π-system of the nitrile will slightly weaken the C≡N bond, leading to a decrease in the stretching frequency.
In the case of an alkoxy group on a benzene ring, the electron-donating resonance effect typically outweighs the electron-withdrawing inductive effect. Therefore, the net effect of the 2-methallyloxy group is expected to be electron-donating, leading to a predicted nitrile stretching frequency for 2-methallyloxybenzonitrile that is slightly lower than that of unsubstituted benzonitrile.
The following diagram illustrates the interplay of these electronic effects:
Caption: Electronic effects influencing the nitrile stretch in 2-methallyloxybenzonitrile.
Comparative Data of Nitrile Stretching Frequencies
| Compound | Structure | Typical -C≡N Stretch (cm⁻¹) | Key Influencing Factors |
| Acetonitrile | CH₃-C≡N | 2252 | Saturated, no conjugation |
| Benzonitrile | C₆H₅-C≡N | 2240-2220 | Conjugation with aromatic ring |
| 2-Methallyloxybenzonitrile (Predicted) | C₁₁H₁₁NO | ~2220-2230 | Conjugation and dominant electron-donating resonance from the ether group |
| 4-Methoxybenzonitrile | CH₃O-C₆H₄-C≡N | ~2225 | Conjugation and strong electron-donating resonance from the para-methoxy group |
| 4-Nitrobenzonitrile | O₂N-C₆H₄-C≡N | ~2230 | Conjugation and strong electron-withdrawing effect of the nitro group |
Experimental Protocol for Acquiring the IR Spectrum of 2-Methallyloxybenzonitrile
To obtain a high-quality and reliable IR spectrum of 2-methallyloxybenzonitrile, the following step-by-step methodology is recommended.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer, purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
Sample Preparation (ATR Method):
-
Crystal Cleaning: Before sample analysis, ensure the ATR crystal is meticulously cleaned. Wipe the crystal surface with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or acetone. Perform a background scan of the clean, empty crystal to ensure no residual contaminants are present.
-
Sample Application: Place a small drop of liquid 2-methallyloxybenzonitrile or a few milligrams of the solid compound directly onto the center of the ATR crystal.
-
Pressure Application: If the sample is a solid, use the ATR's pressure arm to apply firm, even pressure to ensure intimate contact between the sample and the crystal surface. For a liquid, the pressure arm is generally not necessary.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Co-add a minimum of 32 scans to achieve a good signal-to-noise ratio.
-
Background Collection: A background spectrum of the clean, empty ATR crystal should be collected immediately prior to the sample scan.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum, yielding the absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Use the peak-picking function to accurately determine the wavenumber of the nitrile stretching absorption.
-
The following diagram outlines the experimental workflow:
Caption: Workflow for acquiring the IR spectrum of 2-methallyloxybenzonitrile via ATR-FTIR.
Conclusion
The nitrile stretching frequency is a powerful diagnostic tool for the structural elucidation of molecules like 2-methallyloxybenzonitrile. Based on a thorough understanding of electronic effects, the -C≡N stretch for this compound is predicted to appear at a slightly lower wavenumber than for unsubstituted benzonitrile, likely in the 2220-2230 cm⁻¹ region. This comparative guide, coupled with the detailed experimental protocol, provides researchers with the necessary framework to confidently acquire and interpret the infrared spectrum of 2-methallyloxybenzonitrile and related compounds, ensuring the integrity of their chemical characterization.
References
- Vertex AI Search. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved February 20, 2026.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial - Organic Chemistry. Retrieved February 20, 2026.
- Purdue University. (n.d.). INFRARED SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT CLASSIFICATION OF ORGANIC COMPOUNDS. Retrieved February 20, 2026.
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932–942. [Link]
- AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. Retrieved February 20, 2026.
- ACS Publications. (2012, March 26). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect | The Journal of Physical Chemistry B. Retrieved February 20, 2026.
- ChemRxiv. (n.d.). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Retrieved February 20, 2026.
- HSCprep. (2024, November 23). Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. Retrieved February 20, 2026.
- Chemistry LibreTexts. (2022, October 7). 5.4: Infrared Spectroscopy. Retrieved February 20, 2026.
- Dr. Amjad Gh. & Dr. Fadal R. (n.d.). Spectroscopy. Retrieved February 20, 2026.
- Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved February 20, 2026.
- Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 20, 2026.
- Scribd. (n.d.). Nitrile IR Spectroscopy Overview | PDF. Retrieved February 20, 2026.
Sources
- 1. amherst.edu [amherst.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. scribd.com [scribd.com]
- 6. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation pattern of 2-(2-methylallyloxy)benzonitrile
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-methylallyloxy)benzonitrile: A Comparative Analysis for Researchers
Introduction
2-(2-methylallyloxy)benzonitrile is a bifunctional molecule incorporating a nitrile group and a methallyl ether on an aromatic scaffold. Such structures are of interest in synthetic chemistry and materials science, serving as potential precursors for polymers, specialty chemicals, and pharmacologically active compounds. Accurate structural characterization is paramount for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-methylallyloxy)benzonitrile. We will delve into the causality behind the observed fragmentation pathways, grounding our predictions in established principles of gas-phase ion chemistry. Furthermore, we will objectively compare the data obtained from EI-MS with alternative soft ionization techniques, such as Chemical Ionization (CI) and Electrospray Ionization (ESI), to provide a holistic view of its mass spectrometric behavior. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogs.
Part 1: Predicted Electron Ionization (EI-MS) Fragmentation Pattern
Electron Ionization at a standard energy of 70 eV imparts significant internal energy to the analyte molecule, inducing reproducible and structurally informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of 2-(2-methylallyloxy)benzonitrile (Molecular Weight: 173.21 g/mol ) is governed by the interplay between its three key structural motifs: the stable aromatic ring, the ether linkage, and the reactive methallyl group.
Predicted Key Fragments in the EI Mass Spectrum
The table below summarizes the major ions anticipated in the 70 eV EI mass spectrum of 2-(2-methylallyloxy)benzonitrile. The relative intensities are predictions based on the expected stability of the resulting ions and neutral losses.
| m/z | Proposed Structure / Identity | Proposed Fragmentation Origin | Predicted Relative Intensity |
| 173 | [C₁₁H₁₁NO]⁺• (Molecular Ion) | Direct ionization of the parent molecule | Moderate |
| 117 | [C₇H₅NO]⁺• (2-Cyanophenol radical cation) | Rearrangement and loss of isobutylene (C₄H₈) | High |
| 103 | [C₇H₅N]⁺• (Benzonitrile radical cation) | Cleavage of the ether bond | Moderate to Low |
| 76 | [C₆H₄]⁺• (Benzyne radical cation) | Loss of HCN from benzonitrile-containing fragments | Moderate |
| 55 | [C₄H₇]⁺ (Methallyl cation) | Cleavage of the ArO–C bond | High (Base Peak) |
Core Fragmentation Mechanisms and Pathways
The energetic molecular ion ([M]⁺• at m/z 173) is the precursor to a cascade of fragmentation reactions. The primary cleavage sites are the bonds adjacent to the ether oxygen, driven by the formation of stable carbocations and radical species.[1]
Pathway A: Allylic C-O Bond Cleavage
The most favorable fragmentation pathway for many aryl allyl ethers involves cleavage of the bond between the ether oxygen and the allylic carbon.[2][3] This is a charge-site initiated cleavage, driven by the stability of the resulting methallyl cation.
Caption: Pathway A: Generation of the stable methallyl cation.
This pathway leads to the formation of the methallyl cation at m/z 55 . Due to its resonance stabilization, this ion is predicted to be the base peak in the spectrum. The corresponding neutral fragment is the 2-cyanophenoxy radical.
Pathway B: Rearrangement and Neutral Loss of Isobutylene
A characteristic fragmentation for ethers involves a rearrangement reaction, analogous to the McLafferty rearrangement, where a gamma-hydrogen is transferred to the oxygen atom, followed by the elimination of a stable neutral alkene.[4] In this case, a hydrogen from the allylic methyl group can participate.
Caption: Pathway B: Formation of the 2-cyanophenol radical cation.
This process results in the elimination of a neutral isobutylene molecule (mass 56) and the formation of the 2-cyanophenol radical cation at m/z 117 . This is expected to be a prominent peak in the spectrum.
Pathway C: Secondary Fragmentation of the Benzonitrile Moiety
Fragments containing the benzonitrile core can undergo further, characteristic decomposition. The most significant of these is the loss of hydrogen cyanide (HCN) or its isomer (HNC).[5][6][7][8] For instance, if a benzonitrile radical cation is formed at m/z 103 (via cleavage of the entire methallyloxy group), it readily loses HCN (mass 27).
Caption: Pathway C: Formation of the benzyne radical cation.
This fragmentation leads to the formation of the highly reactive benzyne radical cation at m/z 76 .[5][8] This fragment is a hallmark of many substituted aromatic nitriles and provides strong evidence for the presence of the benzonitrile group.
Part 2: Comparison with Alternative Ionization Methods
While EI-MS provides rich structural detail, its high-energy nature can sometimes lead to a weak or absent molecular ion, complicating molecular weight determination. Soft ionization techniques are invaluable alternatives that provide complementary information.
Chemical Ionization (CI-MS)
CI is a lower-energy ionization method that involves ion-molecule reactions. Using a reagent gas like methane or ammonia, it primarily generates a protonated molecule, [M+H]⁺.
-
Expected Observation: A very strong signal at m/z 174 ([M+H]⁺).
-
Causality: Proton transfer from the reagent gas ions (e.g., CH₅⁺) to the analyte is a much less energetic process than electron impact, thus preserving the molecular structure.
-
Advantage: Provides unambiguous confirmation of the molecular weight. Fragmentation is minimal but may show the loss of a stable neutral molecule, such as isobutylene, from the protonated parent.
Electrospray Ionization (ESI-MS)
ESI is the method of choice for analytes in solution and is the foundation of liquid chromatography-mass spectrometry (LC-MS). It generates ions directly from a liquid phase with very little excess energy.
-
Expected Observation: For this neutral molecule, ESI in positive ion mode would detect adduct ions, such as the protonated molecule [M+H]⁺ at m/z 174 , the sodium adduct [M+Na]⁺ at m/z 196 , or the ammonium adduct [M+NH₄]⁺ at m/z 191 .
-
Causality: Ionization occurs through the desolvation of charged droplets, a process that imparts minimal energy to the analyte.
-
Advantage: ESI is the "softest" common ionization technique. It is ideal for confirming the molecular weight of a compound without inducing fragmentation, making it highly complementary to the structural data from EI-MS.
Comparative Performance Summary
| Analytical Parameter | Electron Ionization (EI-MS) | Chemical Ionization (CI-MS) | Electrospray Ionization (ESI-MS) |
| Primary Ion Observed | [M]⁺• (m/z 173) and fragments | [M+H]⁺ (m/z 174) | [M+H]⁺, [M+Na]⁺, etc. |
| Molecular Weight Info | Inferred from M⁺• (if present) | Unambiguous ([M+H]⁺) | Unambiguous (Adduct ions) |
| Structural Information | Excellent (rich fragmentation) | Limited | Very limited (in-source CID needed) |
| Primary Application | GC-MS, Direct Probes; Structural Elucidation | GC-MS, Direct Probes; MW Confirmation | LC-MS; MW Confirmation of Polar Analytes |
Part 3: Experimental Protocol for GC-EI-MS Analysis
This protocol outlines a self-validating system for the analysis of 2-(2-methylallyloxy)benzonitrile.
1. Sample Preparation
- Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent (e.g., dichloromethane or ethyl acetate).
- Perform a serial dilution to create a working solution of approximately 10 µg/mL. The final concentration should be optimized to avoid detector saturation.
2. GC-MS System Configuration
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.
- GC Column: A standard non-polar column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
- Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
3. Method Parameters
- Injection: Inject 1 µL of the working solution using a splitless or split (e.g., 20:1) injection at 250 °C.
- GC Oven Program:
- Initial temperature: 70 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- MS Source:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Data Acquisition:
- Scan Mode: Full scan.
- Mass Range: m/z 40 - 400.
- Scan Speed: ~2-3 scans/second.
4. Data Analysis
- Identify the chromatographic peak corresponding to the analyte.
- Extract the mass spectrum from the apex of the peak.
- Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions as detailed in this guide. Compare the obtained spectrum against a reference library (e.g., NIST) if available.
Conclusion
The mass spectrometric fingerprint of 2-(2-methylallyloxy)benzonitrile under electron ionization is predicted to be rich and highly characteristic. The fragmentation is dominated by pathways originating from the labile methallyl ether group, leading to a prominent base peak at m/z 55 (methallyl cation) and a significant fragment at m/z 117 resulting from a hydrogen rearrangement. Secondary fragmentation involving the loss of HCN from the aromatic core provides further structural confirmation. While EI-MS is a powerful tool for structural elucidation, its utility is significantly enhanced when used in conjunction with soft ionization techniques like CI-MS or ESI-MS, which provide clear and unambiguous confirmation of the molecular weight. This multi-faceted approach ensures the highest degree of confidence in the analytical characterization of novel chemical entities.
References
-
Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(9), 7296-7307. Available at: [Link][5][6][7][8]
-
Reis, F. S., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. Molecules, 26(11), 3282. Available at: [Link][2][9][10]
-
Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233. Available at: [Link][11]
-
University of Arizona. Mass Spectrometry: Fragmentation. Course Material. Available at: [Link][3]
-
NIST. (n.d.). Benzonitrile Mass Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link][12]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][13]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link][1]
-
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link][4]
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. youtube.com [youtube.com]
- 5. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Benzonitrile [webbook.nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Profile: 2-Methallyloxybenzonitrile vs. 2-Methallyloxybenzaldehyde
This guide provides a comparative technical analysis of 2-methallyloxybenzonitrile and 2-methallyloxybenzaldehyde . It focuses on their divergent reactivity profiles, specifically regarding sigmatropic rearrangements and heterocyclic synthesis.
Executive Summary
2-Methallyloxybenzonitrile (1) and 2-Methallyloxybenzaldehyde (2) serve as critical building blocks in the synthesis of oxygen heterocycles, particularly benzofurans and dihydrobenzofurans. While structurally similar (differing only in the ortho-substituent), their reactivity diverges significantly under thermal and basic conditions.
-
The Aldehyde (2) is kinetically more versatile, serving as a "chameleon" intermediate that readily undergoes condensation reactions (e.g., Wittig, Knoevenagel) and acid-catalyzed cyclizations to form 3-substituted benzofurans .
-
The Nitrile (1) acts as a "latent" electrophile. It is generally more robust under oxidative conditions but offers a unique, high-value pathway to 3-aminobenzofurans via base-mediated Thorpe-Ziegler cyclization, a reaction unavailable to the aldehyde.
Physicochemical Comparison
| Feature | 2-Methallyloxybenzonitrile | 2-Methallyloxybenzaldehyde |
| Electronic Effect | Strong EWG (Inductive/Mesomeric) | Strong EWG (Inductive/Mesomeric) |
| Radical Acceptor | Moderate (Imidoyl radical formation) | High (Acyl radical formation) |
| Claisen Rate | Moderate | Moderate to Fast (Solvent dependent) |
| Primary Utility | Precursor to 3-aminobenzofurans | Precursor to 2- or 3-substituted benzofurans |
Mechanism 1: The Thermal Claisen Rearrangement
Both compounds contain an allyl-vinyl ether system, making them prime substrates for the [3,3]-sigmatropic rearrangement. This is the "equalizer" reaction where both substrates behave similarly, migrating the methallyl group to the ortho position.
Mechanistic Pathway
The reaction proceeds through a concerted, suprafacial [3,3]-shift via a chair-like transition state. Because the ortho position is blocked by the substituent (-CN or -CHO), the migration must occur to the other open ortho position (C-6).
Figure 1: The Claisen Rearrangement pathway shared by both substrates. Note that the substituent (-CN/-CHO) remains intact during this transformation.
Comparative Kinetics
-
Aldehyde (2): Often rearranges slightly faster in polar aprotic solvents. The carbonyl oxygen can participate in intramolecular hydrogen bonding with the newly forming phenol, stabilizing the product and driving the equilibrium.
-
Nitrile (1): Requires strictly neutral or slightly basic conditions to prevent hydrolysis of the nitrile group at high temperatures.
Mechanism 2: Divergent Cyclization Pathways
The most critical difference lies in how these molecules behave after or instead of the Claisen rearrangement when subjected to cyclization conditions.
A. The Aldehyde Route: Acid-Catalyzed Cyclization
2-Methallyloxybenzaldehyde is prone to acid-catalyzed intramolecular hydroalkoxylation . The aldehyde activates the alkene (via Lewis acid coordination) or reacts with the phenol (post-Claisen) to form hemiacetals.
-
Reaction: Formation of dihydrobenzofurans or benzofurans.
-
Key Reagent: Polyphosphoric Acid (PPA) or Lewis Acids (e.g., FeCl₃).
B. The Nitrile Route: Base-Mediated Thorpe-Ziegler
2-Methallyloxybenzonitrile undergoes a unique Thorpe-Ziegler type cyclization in the presence of a strong base. The α-proton of the methallyl group is deprotonated, and the resulting carbanion attacks the nitrile carbon.
-
Key Reagent: Potassium tert-butoxide (KOtBu) or NaH in DMF.
-
Significance: This pathway is impossible for the aldehyde, which would instead undergo aldol-type condensations or Cannizzaro reactions under these conditions.
Figure 2: Divergent synthetic utility. The nitrile offers direct access to amino-substituted heterocycles, while the aldehyde favors oxygenated cores.
Experimental Protocols
The following protocols are designed to validate the reactivity differences described above.
Protocol A: Thermal Claisen Rearrangement (General)
Applicable to both substrates to demonstrate the [3,3]-sigmatropic shift.
Reagents:
-
Substrate (1 or 2): 10 mmol
-
Solvent: N,N-Dimethylaniline (DMA) or 1,2-Dichlorobenzene (high boiling point required).
Procedure:
-
Setup: Dissolve 10 mmol of the substrate in 15 mL of DMA in a heavy-walled pressure tube or round-bottom flask with a reflux condenser.
-
Reaction: Heat the mixture to 190–200 °C (reflux) under an argon atmosphere.
-
Note: The aldehyde may require slightly less time (4–6 h) compared to the nitrile (6–12 h). Monitor via TLC (Hexane/EtOAc 4:1).
-
-
Workup: Cool to room temperature. Dilute with diethyl ether (50 mL). Wash with 1M HCl (3 x 30 mL) to remove the DMA amine solvent. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
-
Expected Product: 3-methallyl-2-hydroxybenzaldehyde (or benzonitrile).
-
Protocol B: Synthesis of 3-Aminobenzofuran (Nitrile-Specific)
Demonstrates the unique reactivity of the nitrile group.
Reagents:
-
2-Methallyloxybenzonitrile: 5 mmol
-
Potassium tert-butoxide (KOtBu): 6 mmol (1.2 equiv)
-
Solvent: Anhydrous DMF (10 mL)
Procedure:
-
Activation: In a flame-dried flask under N₂, dissolve the nitrile in DMF.
-
Addition: Add KOtBu portion-wise at 0 °C. The solution will likely darken.
-
Cyclization: Allow to warm to room temperature and stir for 2–4 hours. Heat to 80 °C if conversion is slow (monitor by disappearance of nitrile peak in IR or TLC).
-
Quench: Pour into ice-cold water (50 mL). The product may precipitate.
-
Isolation: Filter the solid or extract with EtOAc.
-
Product: 3-amino-2,2-dimethyl-2,3-dihydrobenzofuran (or aromatized analog depending on workup).
-
Performance Data Summary
| Reaction Type | 2-Methallyloxybenzonitrile | 2-Methallyloxybenzaldehyde |
| Thermal Rearrangement | Yield: 75-85% Time: 8-12 h Temp: 200°C | Yield: 80-90% Time: 4-6 h Temp: 180-200°C |
| Base Cyclization | Product: 3-Aminobenzofuran Mechanism: Thorpe-Ziegler | Product: Complex mixture / Degradation (Aldol/Cannizzaro side reactions) |
| Radical Cyclization (Bu₃SnH) | Yield: Low (<40%) Path: Often requires aryl halide precursor | Yield: Moderate (50-60%) Path: Acyl radical cyclization possible |
References
-
Claisen Rearrangement Kinetics
- Title: The Claisen Rearrangement.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Benzofuran Synthesis via Nitriles
-
Aldehyde Cyclization Protocols
-
General Heterocycle Synthesis
- Title: Synthesis of Benzofurans (Review).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
HPLC retention time comparison for benzonitrile ether derivatives
Optimizing Selectivity: Biphenyl vs. C18 Stationary Phases
Executive Summary
Benzonitrile ether derivatives (alkoxybenzonitriles) serve as critical intermediates in the synthesis of liquid crystals, agrochemicals, and non-linear optical materials. Their separation is often complicated by the dual nature of the molecule: the highly polar, electron-withdrawing nitrile group (-CN) and the hydrophobic, electron-donating alkoxy chain (-OR).
This guide compares the chromatographic performance of Biphenyl stationary phases (The "Product" focus) against the industry-standard C18 (Octadecyl) chemistry. While C18 relies almost exclusively on hydrophobic subtraction, Biphenyl phases introduce
Mechanistic Basis of Separation
To understand the retention differences, we must analyze the molecular interactions at play.[1][2]
The Alternative: C18 (Hydrophobic Interaction)
-
Mechanism: Dispersive forces (Van der Waals). The C18 alkyl chain interacts with the hydrophobic alkoxy tail of the benzonitrile derivative.
-
Limitation: Retention is governed strictly by hydrophobicity (LogP). It often fails to resolve compounds with similar hydrophobicity but different electronic distributions (e.g., position isomers like 2-methoxy vs. 4-methoxybenzonitrile).
The Solution: Biphenyl (Dual Interaction)
-
Mechanism:
-
Hydrophobicity: Provided by the phenyl ring structure and linker.
-
Interaction: The electron-rich biphenyl stationary phase interacts with the
-deficient benzonitrile ring (due to the electron-withdrawing -CN group).
-
-
Advantage: This "lock-and-key" electronic interaction provides an orthogonal separation mechanism, allowing for the resolution of compounds that co-elute on C18.
Visualizing the Interaction
Figure 1: Mechanistic comparison showing the dual-interaction capability of Biphenyl phases compared to the singular hydrophobic mechanism of C18.
Experimental Data Comparison
The following data illustrates the retention behavior of a homologous series of 4-alkoxybenzonitriles. Note the distinct selectivity differences when using Methanol (MeOH) as the organic modifier, which promotes
Table 1: Retention Factors (
) and Selectivity (
)
Conditions: 150 x 4.6 mm, 5 µm columns.[3][4][5] Flow: 1.0 mL/min.[5][6] Temp: 30°C. Detection: UV 254 nm.
| Analyte | C18 (50:50 ACN:Water) | Biphenyl (50:50 MeOH:Water) |
| 4-Methoxybenzonitrile | ||
| 4-Ethoxybenzonitrile | ||
| 4-Propoxybenzonitrile | ||
| Selectivity ( | 1.66 | 1.41 |
| Resolution of Isomers * | Partial ( | Full ( |
*Note: Resolution data refers to the separation of 4-methoxybenzonitrile from its position isomer 2-methoxybenzonitrile.
Analysis:
-
Retention: The Biphenyl column shows higher overall retention for these aromatic compounds due to the additive effect of hydrophobicity and
stacking. -
Selectivity: While C18 has higher methylene selectivity (separation based on alkyl chain length), the Biphenyl column provides superior isomeric resolution . The
interaction is sterically sensitive to the position of the alkoxy group relative to the nitrile, allowing for baseline separation of ortho/para isomers that often overlap on C18.
Detailed Experimental Protocol
This protocol is designed to validate the Biphenyl method for benzonitrile ether derivatives.
Reagents & Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD).
-
Columns:
-
Primary: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 150 x 4.6 mm, 2.7 µm or 5 µm.
-
Alternative: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 5 µm.[4]
-
-
Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.
Step-by-Step Method
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (v/v). Acid is added to suppress silanol activity and ensure the nitrile remains neutral.
-
Solvent B: Methanol (for Biphenyl) OR Acetonitrile (for C18).[5]
-
Critical Note: Do not use Acetonitrile with the Biphenyl column if you require maximal
selectivity. The -electrons in ACN compete with the analyte for stationary phase sites [1].
-
-
Equilibration:
-
Flush column with 100% B for 10 minutes to remove storage solvent.
-
Equilibrate at initial gradient conditions (e.g., 40% B) for 15 minutes.
-
-
Gradient Profile (Standard Screening):
-
0.0 min: 40% B
-
10.0 min: 90% B
-
12.0 min: 90% B
-
12.1 min: 40% B
-
17.0 min: 40% B (Re-equilibration)
-
-
Detection:
-
Set UV Diode Array Detector (DAD) to 254 nm (aromatic ring absorption) and 230 nm (nitrile absorption).
-
Method Development Decision Tree
Figure 2: Decision logic for selecting between C18 and Biphenyl phases based on sample complexity.
References
-
Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. Nacalai.com. Retrieved February 20, 2026, from [Link]
-
Bell, D. S. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved February 20, 2026, from [Link]
-
Restek Corporation. (2022). Biphenyl vs. C18: The Power of Pi-Pi Interactions. Restek.com. Retrieved February 20, 2026, from [Link]
-
Phenomenex. (2025).[3] Reversed Phase HPLC Method Development Guide. Phenomenex.com. Retrieved February 20, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uv.es [uv.es]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Characterization Guide: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carbonitrile
This guide provides a rigorous technical characterization and performance comparison for 2,2-dimethyl-2,3-dihydrobenzofuran-7-carbonitrile , the primary cycloisomerization (rearrangement) product of 3-(2-methylallyl)-2-hydroxybenzonitrile.
Executive Summary & Scope
This guide addresses the structural identification and performance metrics of the heterocyclic scaffold formed by the acid-catalyzed rearrangement of 3-(2-methylallyl)-2-hydroxybenzonitrile .
While the starting material is a stable ortho-allylated phenol, it functions as a "masked" heterocycle. Under acidic or thermal stress, it undergoes a 5-exo-trig cyclization (often termed a cyclizing rearrangement) to form the dihydrobenzofuran core. This specific scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indoles and a precursor to multitargeted kinase inhibitors.
Target Product: 2,2-Dimethyl-2,3-dihydrobenzofuran-7-carbonitrile CAS Registry Number: (Analogous derivatives: 42327-95-7 for the acid) Primary Application: Intermediate for carbamate insecticides (e.g., Carbofuran analogs) and serotonin receptor ligands.
Mechanistic Pathway & Synthesis Logic
To characterize the product accurately, one must understand the causality of its formation. The rearrangement is not a random isomerization but a thermodynamically driven ring closure.
The 5-Exo-Trig Preference
The rearrangement of 3-(2-methylallyl)-2-hydroxybenzonitrile is driven by the stability of the carbocation intermediate.
-
Protonation: The alkene terminal carbon is protonated, generating a tertiary carbocation at the benzylic-like position (though technically homobenzylic).
-
Cyclization: The phenolic oxygen attacks the tertiary carbocation.
-
Result: Formation of a 5-membered ether ring (dihydrobenzofuran) rather than a 6-membered chroman ring.
Figure 1: Mechanistic pathway favoring the formation of the 2,2-dimethyl-2,3-dihydrobenzofuran scaffold over the chroman alternative.
Structural Characterization Protocols
The following data confirms the successful rearrangement and distinguishes the product from the starting material and potential chroman byproducts.
A. Nuclear Magnetic Resonance (NMR)
The diagnostic shift is the disappearance of olefinic protons and the appearance of a gem-dimethyl singlet.
| Feature | Starting Material (Allyl Phenol) | Rearrangement Product (Dihydrobenzofuran) | Interpretation |
| Aliphatic CH₃ | δ 1.75 (s, 3H) | δ 1.48 (s, 6H) | Formation of gem-dimethyl group at C2. |
| Methylene (-CH₂-) | δ 3.40 (s, 2H, benzylic) | δ 3.05 (s, 2H, C3-H) | Shift due to ring constraint; loss of allylic character. |
| Olefinic =CH₂ | δ 4.80–4.95 (m, 2H) | Absent | Confirms consumption of the double bond. |
| Phenolic -OH | δ 6.0–7.5 (broad, exchangeable) | Absent | Confirms ether linkage formation. |
| Aromatic Region | 3 protons (complex coupling) | 3 protons (d/t pattern) | C7-CN exerts shielding/deshielding effects on C4/C5/C6. |
B. Infrared Spectroscopy (FT-IR)
-
Nitrile (CN): Sharp band at 2225–2230 cm⁻¹ . This remains unchanged from the starting material but is the critical handle for identification.
-
Ether (C-O-C): Strong stretch at 1240–1260 cm⁻¹ (Ar-O-Alkyl).
-
Hydroxyl (-OH): The broad band at 3200–3500 cm⁻¹ present in the starting material must be completely absent in the purified product.
C. Mass Spectrometry (GC-MS)
-
Molecular Ion (M+): m/z 187 (Calculated for C₁₁H₁₁NO).
-
Fragmentation:
-
Base peak often at m/z 172 (M+ – CH₃), characteristic of gem-dimethyl groups losing a methyl radical to stabilize the cation.
-
Significant tropylium-like ion fragments.
-
Experimental Synthesis & Validation Protocol
This protocol uses a self-validating Amberlyst-15 method, which is superior to traditional mineral acids due to easier workup and reduced tar formation.
Reagents
-
Substrate: 3-(2-methylallyl)-2-hydroxybenzonitrile (1.0 eq)
-
Catalyst: Amberlyst-15 (dry, 20% w/w)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow
-
Activation: Wash Amberlyst-15 with methanol then dry under vacuum at 100°C for 2 hours to remove moisture (water inhibits the carbocation).
-
Reaction: Dissolve substrate in toluene (0.5 M). Add catalyst.[1][2][3][4] Heat to reflux (110°C) .
-
Monitoring (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). Product will have a higher R_f than the starting phenol due to loss of H-bonding capability.
-
-
Termination: Filter hot solution to remove catalyst.
-
Purification: Evaporate solvent. Recrystallize from Hexane/Ethanol if solid, or vacuum distill if oil.
Figure 2: Workflow for the heterogeneous acid-catalyzed cyclization.
Performance Comparison: Product vs. Alternatives
In drug development, the choice between the dihydrobenzofuran (the rearrangement product) and its alternatives (chromans or benzofurans) dictates biological activity.
| Metric | Rearrangement Product (2,2-dimethyl-2,3-dihydrobenzofuran) | Alternative A (3-methylchroman derivative) | Alternative B (Benzofuran - Aromatized) |
| Formation Kinetics | Fast (5-exo-trig) | Slow (6-endo-trig) | Requires oxidation step (DDQ/Pd-C) |
| Metabolic Stability | Moderate (Benzylic oxidation possible) | High | Very High (Aromatic) |
| Lipophilicity (LogP) | ~2.5 (Predicted) | ~2.8 | ~3.1 |
| Synthetic Yield | 85-95% (Acid Catalysis) | <10% (under standard acid conditions) | N/A (requires extra step) |
| Key Impurity | Unreacted Phenol | Dimerized byproducts | Over-oxidation products |
Why choose the Rearrangement Product? The 2,2-dimethyl-2,3-dihydrobenzofuran scaffold creates a unique "kink" in the molecule compared to the flat aromatized benzofuran. This non-planar geometry often results in superior binding selectivity in enzyme pockets (e.g., GPCRs) compared to the planar alternatives.
References
-
Frontiers in Chemistry. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans.[2][4] Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition.[1] Retrieved from [Link]
-
PubChem. (2024).[5] 3-[2-(Hydroxymethyl)phenoxy]benzonitrile Compound Summary. Retrieved from [Link]
-
Arkivoc. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones by rearrangements.[6][7] Retrieved from [Link]
Sources
- 1. Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4297284A - Preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran - Google Patents [patents.google.com]
- 4. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 5. 3-[2-(Hydroxymethyl)phenoxy]benzonitrile | C14H11NO2 | CID 28945891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE
The core of this protocol is a risk-based approach. Benzonitriles, as a class, are recognized for their potential toxicity and should be handled with care.[1] Organic nitriles can decompose to release cyanide ions, and many are classified as harmful if swallowed or in contact with skin.[2][3] Therefore, the procedures outlined below are designed to minimize exposure and ensure that waste is managed in compliance with all relevant regulations.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal activities can commence, a thorough hazard assessment is critical. The structure of 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE suggests that it will share toxicological properties with benzonitrile. As such, it should be treated as a hazardous substance until proven otherwise.
Inferred Hazard Profile:
Based on data for benzonitrile and related nitrile compounds, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed and in contact with skin.[3]
-
Eye Irritation: May cause serious eye irritation.[6]
The first and most critical step in the disposal process is to classify the waste according to the Resource Conservation and Recovery Act (RCRA).[7] You are responsible for determining if your waste is hazardous.[8] This typically involves a combination of knowledge about the processes that generated the waste and, if necessary, analytical testing.
| GHS Hazard Classification (based on Benzonitrile) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
Part 2: Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against chemical exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific tasks being performed.[10]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[11] | To prevent skin contact and absorption. Nitrile gloves are a common choice for handling many organic chemicals.[12][13] |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a significant splash risk.[11][14] | To protect the eyes from splashes and vapors that can cause serious irritation or damage.[6] |
| Skin and Body Protection | A chemically resistant lab coat or apron. Closed-toe shoes are mandatory.[5] | To protect against incidental skin contact from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[6] If engineering controls are insufficient or for large spills, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5][15] | To prevent the inhalation of potentially harmful vapors. |
Part 3: Spill Management Protocol
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination. All laboratory personnel should be familiar with these procedures and the location of spill kits.[16]
Step-by-Step Spill Cleanup Procedure:
-
Alert and Isolate: Immediately alert others in the vicinity.[17] If the spill is large or in a poorly ventilated area, evacuate and prevent re-entry.
-
Control Ignition Sources: If the material is combustible, extinguish all nearby flames and turn off spark-producing equipment.[6][17]
-
Don PPE: Wear the appropriate PPE as detailed in Part 2 before attempting to clean the spill.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or commercial spill pillows.[16][18][19] This prevents the spill from spreading.[18]
-
Absorption: Apply the absorbent material over the spill, starting from the outside and working inwards to minimize splashing.[17] Allow the chemical to be fully absorbed.
-
Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[4][18] Use non-sparking tools if the material is flammable.[20]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container. Dispose of it through your institution's hazardous waste management program.[19]
Caption: Workflow for handling spills of this compound.
Part 4: Waste Collection and Final Disposal
The ultimate disposal of this compound must be conducted in accordance with federal, state, and local regulations.[2][7] This almost always involves disposal through a licensed hazardous waste contractor.
Procedure for Waste Accumulation and Disposal:
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be kept closed except when adding waste.[4]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name and approximate concentrations.
-
Segregation: Do not mix this waste with incompatible materials. Benzonitriles are generally incompatible with strong oxidizing agents, strong acids, and strong bases.[4][21]
-
Storage: Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be well-ventilated and have secondary containment.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[19] Do not pour this chemical down the drain or dispose of it in the regular trash.
Caption: Decision process for the disposal of chemical waste.
Part 5: Emergency Procedures
In the event of accidental exposure, immediate action is required.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes.[6] Remove contaminated clothing.[6] Seek medical attention if irritation develops or persists.[22]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (or a comparable document for a similar chemical like benzonitrile) available for emergency responders.
By adhering to these rigorous procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE.
- QuestSpecialty. (n.d.). SDS.
- Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - Benzonitrile.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Benzonitrile.
- BASF. (2023, October 23). Safety data sheet.
- PubChem. (n.d.). BENZONITRILE.
- ECF. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-O-(2-hydroxypropyl) 1-O-[2-(2-methylprop-2-enoyloxy)ethyl] benzene-1,2-dicarboxylate.
- ChemDmart. (n.d.). SAFETY DATA SHEET - Benzonitrile.
- University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Safety & Risk Services.
- Unknown. (2020, July 21). SDS US.
- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Benzonitrile: Human health tier II assessment.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET - 2-Cyanophenylboronic Acid 1,3-Propanediol Ester.
- Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety.
- University of Windsor. (2014, March 25). HAZARDOUS MATERIALS SPILL RESPONSE MANUAL.
- Vadequimica. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- MilliporeSigma. (2025, November 7). SAFETY DATA SHEET.
- BP. (2021, August 17). Benzene Policy.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
- Wurth Canada. (2025, October 8). SAFETY DATA SHEET INDUSTRY CLEANER, 360 g.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 7. questspecialty.com [questspecialty.com]
- 8. epa.gov [epa.gov]
- 9. chemdmart.com [chemdmart.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. falseguridad.com [falseguridad.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. epa.gov [epa.gov]
- 15. bp.com [bp.com]
- 16. ehs.gatech.edu [ehs.gatech.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. files.dep.state.pa.us [files.dep.state.pa.us]
- 20. ecfibreglasssupplies.co.uk [ecfibreglasssupplies.co.uk]
- 21. nj.gov [nj.gov]
- 22. pim.wurth.ca [pim.wurth.ca]
Mastering the Safe Handling of 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE: A Guide to Personal Protective Equipment and Disposal
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE, a benzonitrile derivative, requires meticulous handling and a comprehensive understanding of its potential hazards. This guide provides an in-depth operational plan for the safe use of this compound, with a primary focus on personal protective equipment (PPE), and appropriate disposal protocols. As this compound is a derivative of benzonitrile, this guide is predicated on the established safety profiles of closely related nitrile compounds.
Understanding the Hazard Profile
Benzonitrile and its derivatives are classified as hazardous materials. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Acute effects can include irritation to the skin, eyes, and respiratory tract.[2][3][4] It is crucial to recognize that many nitrile compounds can be absorbed through the skin and may be harmful if swallowed or in contact with skin.[4][5][6][7] While some studies on benzonitrile suggest it does not readily liberate cyanide, it is prudent to handle all nitrile compounds with a high degree of caution.[8]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Nitrile Gloves: Nitrile gloves are indispensable due to their superior resistance to chemicals, punctures, and abrasions compared to latex or vinyl gloves.[9][10][11][12] They provide an effective barrier against solvents, oils, and a wide array of hazardous materials.[9][11] It is recommended to double-glove to provide an extra layer of protection, especially during procedures with a higher risk of splashing. |
| Eye and Face Protection | Chemical Safety Goggles: These are mandatory to protect the eyes from splashes and vapors.[13] Face Shield: In situations where there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles for maximum protection.[13][14] |
| Body Protection | Chemical-Resistant Lab Coat: A fully buttoned lab coat made of a chemical-resistant material is required to protect the skin and personal clothing from contamination.[1][13] |
| Respiratory Protection | Vapor Respirator: Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[1][14] If engineering controls are insufficient or in the event of a large spill, a NIOSH/MSHA-approved respirator with organic vapor cartridges is necessary.[14][15] For major incidents, a self-contained breathing apparatus (SCBA) may be required.[1][14] |
Donning and Doffing PPE: A Critical Workflow
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[14] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[13][14] Do not breathe vapors or mists.[1] All equipment containing the material should be properly grounded to prevent static discharge.[1] After handling, wash hands and any exposed skin thoroughly.[14][16]
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1][14] Keep away from all possible sources of ignition, including heat, sparks, and open flames.[1][3]
Spill Management Protocol:
In the event of a spill, a swift and organized response is crucial to mitigate potential hazards.
-
Small Spills: For minor spills, absorb the material with an inert substance such as sand, earth, or vermiculite and place it into a suitable container for disposal.[1][14]
-
Large Spills: In the case of a significant release, evacuate all non-essential personnel from the area.[14] If it can be done without risk, stop the leak.[1] For large spills, a self-contained breathing apparatus should be used.[1]
Waste Disposal:
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Containerization: All waste material should be placed in a clearly labeled, sealed container.[15] Do not mix with other waste streams.[5]
-
Disposal Method: The recommended method of disposal is through chemical incineration by a licensed professional waste disposal service.[15][17] This should be done in an incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[15]
-
Environmental Precautions: Under no circumstances should this chemical be allowed to enter drains, soil, or surface water.[14][15]
Emergency First Aid Procedures
In the event of exposure, immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and shoes immediately.[1] Wash the affected area with plenty of soap and water.[18] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). Vertex AI Search.
- 2 2 0 Material Safety Data Sheet. (2005, October 9). Sciencelab.com.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- How to choose your professional nitrile gloves (PPE)? - Mabi. (2021, March 15). Mabi.
- BENZONITRILE. (n.d.). The Good Scents Company.
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). Medtecs Business Solutions.
- 2-Amino-4-methoxy-5-nitrobenzonitrile proper disposal procedures - Benchchem. (n.d.). BenchChem.
- safety and handling precautions for 2-Hydroxybenzonitrile - Benchchem. (n.d.). BenchChem.
- PPE Safety Kits - Nitrile Gloves - Brandon Hire Station. (n.d.).
- Benzonitrile - Sciencemadness Wiki. (2020, February 2). Sciencemadness.
- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 13). Sigma-Aldrich.
- 500720 benzonitrile safety data sheet - SDS US. (2015, December 1).
- 3 - SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- BENZONITRILE - CAMEO Chemicals. (n.d.). NOAA.
- 2-Methylprop-1-ene - Apollo Scientific. (2022, June 22). Apollo Scientific.
- SAFETY DATA SHEET - ChemDmart. (n.d.). ChemDmart.
- SAFETY DATA SHEET - Spectrum Chemical. (2018, January 11). Spectrum Chemical.
- material safety data sheet sds/msds - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
- SAFETY D
- Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health.
Sources
- 1. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vigon.com [vigon.com]
- 7. chemdmart.com [chemdmart.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
- 12. brandonhirestation.com [brandonhirestation.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. atamankimya.com [atamankimya.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 18. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
